molecular formula C7H5NO5 B184560 5-Hydroxy-2-nitrobenzoic acid CAS No. 610-37-7

5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560
CAS No.: 610-37-7
M. Wt: 183.12 g/mol
InChI Key: BUHKQTKKZAXSMH-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5NO5 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BUHKQTKKZAXSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20209856
Record name Benzoic acid, 5-hydroxy-2-nitro-
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-37-7
Record name 5-Hydroxy-2-nitrobenzoic acid
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Record name Benzoic acid, 5-hydroxy-2-nitro-
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Record name Benzoic acid, 5-hydroxy-2-nitro-
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Record name 5-Hydroxy-2-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzoic acid, with the CAS Registry Number 610-37-7, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a benzene ring, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties

This compound typically appears as a yellow crystalline solid.[1] It is soluble in polar solvents such as water and alcohols, with lower solubility in non-polar solvents.[1] The presence of the hydroxyl and nitro groups influences its acidity.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₇H₅NO₅[2][3]
Molecular Weight 183.12 g/mol [2][3]
Melting Point 170-171 °C[3]
Boiling Point (Predicted) 455.0 ± 40.0 °C[3]
Density (Predicted) 1.631 g/cm³[3]
pKa (Predicted) 2.06 ± 0.25
Appearance Yellow crystalline solid[1]
Solubility Soluble in water and alcohols[1]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at a downfield position (around 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 183. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17 amu), the carboxyl group (-45 amu), and the nitro group (-46 amu).

Synthesis

A common method for the synthesis of this compound is through the hydrolysis of 5-chloro-2-nitrobenzoic acid.

3.1. Experimental Protocol: Synthesis from 5-chloro-2-nitrobenzoic acid [2]

  • Reactants:

    • 5-chloro-2-nitrobenzoic acid (1 equivalent)

    • 15% aqueous sodium hydroxide solution

    • Dilute hydrochloric acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.

    • Reflux the reaction mixture for 72 hours under a nitrogen atmosphere.

    • After cooling, acidify the reaction mixture to a pH of 1.0 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound.

  • Yield: Approximately 96.5%.[2]

3.2. Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 5-chloro-2-nitrobenzoic acid 5-chloro-2-nitrobenzoic acid Reflux Reflux (72h, N2) 5-chloro-2-nitrobenzoic acid->Reflux 15% NaOH (aq) 15% NaOH (aq) 15% NaOH (aq)->Reflux Acidification Acidify (HCl, pH 1.0) Reflux->Acidification Extraction Extract (Ethyl Acetate) Acidification->Extraction Drying Dry (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Biological Activity

The biological activities of this compound are not extensively documented. However, there is a report of its inhibitory activity against a specific enzyme.

4.1. Enzyme Inhibition

This compound has been shown to inhibit the activity of wild type-bovine low molecular weight protein tyrosine phosphatase (LMW-PTP).[2][3] The inhibition constant for this interaction has been evaluated, suggesting a specific binding to the enzyme.[2] Protein tyrosine phosphatases are a group of enzymes that play crucial roles in cellular signaling pathways, and their inhibition is a target for the development of therapeutics for various diseases, including cancer and diabetes.

4.2. Potential Signaling Pathway Involvement

Given its inhibitory effect on a protein tyrosine phosphatase, this compound could potentially modulate signaling pathways regulated by this class of enzymes. PTPs are key regulators of pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and differentiation. Further research is needed to elucidate the specific signaling pathways affected by this compound.

SignalingPathway This compound This compound LMW-PTP Low Molecular Weight Protein Tyrosine Phosphatase This compound->LMW-PTP Inhibits Signaling Pathways Cellular Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt) LMW-PTP->Signaling Pathways Regulates

Caption: Potential mechanism of action via enzyme inhibition.

Applications

Due to its chemical structure, this compound serves as a versatile intermediate in organic synthesis.[1] It is utilized in the production of more complex molecules, including various dyes and pharmaceutical compounds.[1] Its potential as a protein tyrosine phosphatase inhibitor suggests that it could be a lead compound for the development of novel therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery due to its enzyme inhibitory activity. This technical guide has summarized its core physicochemical properties, provided a detailed synthesis protocol, and highlighted its known biological interactions. Further research into its spectroscopic characterization and biological mechanisms of action will undoubtedly expand its applications in science and industry.

References

3-Carboxy-4-nitrophenol synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Carboxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 3-carboxy-4-nitrophenol, also known as 3-hydroxy-4-nitrobenzoic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Core Synthesis Pathways

3-Carboxy-4-nitrophenol is a valuable intermediate in the synthesis of various organic molecules. The primary methods for its preparation involve the nitration of a substituted benzene ring. The following sections describe the most common and effective synthesis pathways.

Pathway 1: Direct Nitration of 3-Hydroxybenzoic Acid

The most direct route to 3-carboxy-4-nitrophenol is the electrophilic nitration of 3-hydroxybenzoic acid. This method utilizes a nitrating agent to introduce a nitro group onto the aromatic ring. The hydroxyl and carboxyl groups on the starting material direct the position of the incoming nitro group.

Experimental Protocol:

A common procedure for the nitration of 3-hydroxybenzoic acid involves the use of fuming nitric acid in a suitable solvent.[1]

  • Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

  • Cooling: Cool the solution to a temperature between 35-40°C.

  • Nitration: Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene to the cooled mixture with continuous stirring over a period of 4 hours.

  • Isolation: Filter the resulting product from the reaction mixture.

  • Washing: Wash the isolated solid with carbon tetrachloride.

  • Purification: Recrystallize the crude product from dilute alcohol to obtain pure 3-hydroxy-4-nitrobenzoic acid.

Quantitative Data:

ParameterValueReference
Starting Materialm-Hydroxybenzoic Acid[1]
Yield15%[1]
Melting Point227-228°C[1]

Reaction Diagram:

G 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction Reaction 3-Hydroxybenzoic Acid->Reaction Fuming Nitric Acid Fuming Nitric Acid Fuming Nitric Acid->Reaction Nitrobenzene (solvent) Nitrobenzene (solvent) Nitrobenzene (solvent)->Reaction 3-Carboxy-4-nitrophenol 3-Carboxy-4-nitrophenol Reaction->3-Carboxy-4-nitrophenol

Direct nitration of 3-hydroxybenzoic acid.
Pathway 2: Nitration of m-Cresol followed by Oxidation

An alternative two-step pathway involves the nitration of m-cresol, followed by the oxidation of the methyl group to a carboxylic acid. This method can offer high yields and is suitable for large-scale industrial production.[2]

Experimental Protocol:

This process is typically carried out in two main stages:

Step 1: Nitration of m-Cresol

  • Reaction Setup: In a reactor, combine 108g (1mol) of m-cresol, a catalytic amount of metallic lithium (0.2-0.3mol), and 700-1000mL of sulfuric acid.

  • Nitration: While stirring at a controlled temperature (40-50°C), slowly add 350-500mL of concentrated nitric acid.

  • Reaction: After the addition is complete, continue the reaction for 2 hours.

  • Isolation: Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

Step 2: Oxidation of 5-Methyl-2-nitrophenol

  • Dissolution: Dissolve the obtained 5-methyl-2-nitrophenol in 1.7-2.1L of dehydrated alcohol in a reactor.

  • Oxidation: While maintaining the temperature at 55°C and a pressure of 1.2-1.5 MPa, add 2.0-2.5mol of hydrogen peroxide (H₂O₂) with stirring (40-60 rpm).

  • Reaction: Continue the reaction for 2 hours.

  • Workup: Remove the dehydrated alcohol and excess H₂O₂.

  • Purification: Use steam distillation to remove impurities, which will cause the yellow crystalline product, 3-hydroxy-4-nitrobenzoic acid, to precipitate.

  • Drying: Dry the final product.

Quantitative Data:

ParameterValue (Example 1)Value (Example 2)Value (Example 3)Reference
Purity92.4%90.7%94.7%[2]
Yield90.2%91.8%95.1%[2]

Reaction Workflow Diagram:

G m-Cresol m-Cresol Nitration Nitration m-Cresol->Nitration 5-Methyl-2-nitrophenol 5-Methyl-2-nitrophenol Nitration->5-Methyl-2-nitrophenol Oxidation Oxidation 5-Methyl-2-nitrophenol->Oxidation 3-Carboxy-4-nitrophenol 3-Carboxy-4-nitrophenol Oxidation->3-Carboxy-4-nitrophenol

Two-step synthesis from m-cresol.
Pathway 3: Nitration using Cerium(IV) Ammonium Nitrate

A milder nitration method utilizes cerium(IV) ammonium nitrate (CAN) as the nitrating agent in an organic solvent. This approach can be advantageous for substrates sensitive to strong acids.

Experimental Protocol:

  • Dissolution: Dissolve 220mg (1.6mmol) of 3-hydroxybenzoic acid in acetonitrile.

  • Nitration: Slowly add 1.26g (2.3mmol) of cerium(IV) ammonium nitrate to the solution in portions.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching: Quench the reaction with water.

  • Extraction: Extract the product with ethyl acetate and combine the organic layers.

  • Drying and Concentration: Dry the organic phase and concentrate it under reduced pressure.

  • Purification: Purify the resulting solid product by column chromatography.[3]

Quantitative Data:

ParameterValueReference
Starting Material3-Hydroxybenzoic Acid[3]
Yield27%[3]

Reaction Diagram:

G 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction Reaction 3-Hydroxybenzoic Acid->Reaction Cerium(IV) Ammonium Nitrate Cerium(IV) Ammonium Nitrate Cerium(IV) Ammonium Nitrate->Reaction Acetonitrile (solvent) Acetonitrile (solvent) Acetonitrile (solvent)->Reaction 3-Carboxy-4-nitrophenol 3-Carboxy-4-nitrophenol Reaction->3-Carboxy-4-nitrophenol

Nitration using Cerium(IV) Ammonium Nitrate.

Biological Context: A Note on Nitrophenol Degradation

While specific signaling pathways involving 3-carboxy-4-nitrophenol are not extensively documented, the broader class of nitrophenols is known to undergo biodegradation by various microorganisms. These pathways are crucial for the environmental remediation of nitrophenolic compounds. A generalized pathway for the aerobic degradation of a para-nitrophenol is presented below. This typically involves an initial monooxygenase-catalyzed step to remove the nitro group, followed by ring cleavage and further metabolism.

Generalized Biodegradation Pathway of p-Nitrophenol:

G p-Nitrophenol p-Nitrophenol Monooxygenase Monooxygenase p-Nitrophenol->Monooxygenase Hydroquinone Hydroquinone Monooxygenase->Hydroquinone Ring Cleavage Ring Cleavage Hydroquinone->Ring Cleavage Intermediates Intermediates Ring Cleavage->Intermediates TCA Cycle TCA Cycle Intermediates->TCA Cycle

Generalized p-nitrophenol biodegradation.

References

physical and chemical properties of 5-Hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound (CAS RN: 610-37-7). The information is curated for professionals in research and drug development, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

Core Properties of this compound

This compound is an organic compound featuring a benzene ring substituted with hydroxyl, nitro, and carboxylic acid groups.[1] This arrangement of functional groups gives the molecule unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] It typically appears as a yellow crystalline solid.[2]

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅NO₅[2][3][4][5][6]
Molecular Weight 183.12 g/mol [3][4][5][6][7]
Melting Point 170-171 °C[3][7]
Boiling Point 455.0 ± 40.0 °C (Predicted)[3][7]
Density 1.631 g/cm³[3][7][8]
pKa 2.06 ± 0.25 (Predicted)[7]
Appearance White to Yellow to Green powder/crystal[7]
Solubility Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[2]
Storage Sealed in dry, room temperature conditions.[3][7]
Spectral Data

Key spectral data for this compound are presented below.

Spectrum TypeKey Peaks/InformationSource(s)
GC-MS m/z Top Peak: 183, m/z 2nd Highest: 63, m/z 3rd Highest: 153[5]
FTIR Instrument: Bruker Tensor 27 FT-IR, Technique: KBr[5]
ATR-IR Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from cited literature.

Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 1)

This procedure outlines a synthesis route involving nucleophilic aromatic substitution.

  • Reactants : 5-chloro-2-nitrobenzoic acid (32.00 g, 0.159 mol), 15% aqueous sodium hydroxide solution.[3][4]

  • Procedure :

    • Dissolve 5-chloro-2-nitrobenzoic acid in the 15% aqueous sodium hydroxide solution.[3][4]

    • React the solution at reflux under a nitrogen atmosphere for 72 hours.[3][4]

    • After the reaction is complete, cool the solution and adjust the pH to 1.0 using dilute hydrochloric acid.[3][4]

    • Extract the product with ethyl acetate.[3][4]

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.[3][4]

    • Remove the solvent by distillation under reduced pressure to yield the final product.[3][4]

  • Yield : 28.05 g (96.5%).[3][4]

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Workup cluster_2 Product 5-Chloro-2-nitrobenzoic_acid 5-Chloro-2-nitrobenzoic acid Mix_and_Reflux Reflux for 72h under N₂ 5-Chloro-2-nitrobenzoic_acid->Mix_and_Reflux dissolve NaOH_solution 15% aq. NaOH NaOH_solution->Mix_and_Reflux Adjust_pH Adjust pH to 1.0 with HCl Mix_and_Reflux->Adjust_pH Cool Extraction Extract with Ethyl Acetate Adjust_pH->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Remove Solvent (Reduced Pressure) Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: Workflow for the synthesis of this compound.

Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 2)

This alternative method utilizes dimethylsulfoxide as a solvent.

  • Reactants : 5-Chloro-2-nitrobenzoic acid (100 g), powdered potassium hydroxide (112 g), anhydrous alcohol (170 ml), dimethylsulfoxide (800 ml).[9]

  • Procedure :

    • Treat the 5-Chloro-2-nitrobenzoic acid in dimethylsulfoxide with powdered KOH while cooling.[9]

    • Add anhydrous alcohol and stir the mixture for 2 hours at 25°C, then leave it overnight.[9]

    • Maintain the mixture at 28°C for approximately 8 hours, then at 0°C overnight.[9]

    • Warm to room temperature and add 3.5 liters of water.[9]

    • Acidify the mixture with HCl, add 1 kg of NaCl, and extract with ethyl acetate.[9]

    • Wash the extract with water and dry it.[9]

    • Add a solution of 50 g KHCO₃ in 500 ml of water, dilute to 2 liters, and remove the ethyl acetate with a stream of nitrogen.[9]

    • Acidify the resulting solution and filter to obtain the product.[9]

  • Yield : 56 g.[9]

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of wild type-bovine low Mr protein tyrosine phosphatase (PTP).[3] Protein tyrosine phosphatases are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in cell signaling. Inhibition of these enzymes can modulate various cellular processes.

The interaction can be described as a direct inhibition of the enzyme's catalytic activity.

G Inhibition of Protein Tyrosine Phosphatase 5H2N_acid 5-Hydroxy-2-nitrobenzoic acid PTP Low Mr Protein Tyrosine Phosphatase (wild type-bovine) 5H2N_acid->PTP Inhibits Dephosphorylated_Product Dephosphorylated Product PTP->Dephosphorylated_Product Catalyzes Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->PTP Binds to Cellular_Signaling Downstream Cellular Signaling Dephosphorylated_Product->Cellular_Signaling Modulates

References

An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-2-nitrobenzoic acid in organic solvents. Due to a lack of readily available quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these solubility profiles in their own laboratories. Understanding the solubility of this compound is critical for a range of applications, including synthesis, purification, formulation development, and analytical method design.

Physicochemical Properties of this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl group, a nitro group, and a carboxylic acid moiety, dictates its solubility behavior. The presence of polar functional groups capable of hydrogen bonding suggests that it will exhibit some solubility in polar organic solvents. However, the aromatic ring contributes to its nonpolar character, which may limit its solubility in highly polar or very nonpolar solvents. The interplay of these structural features makes experimental determination of solubility essential.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, or ethyl acetate. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Ethyl Acetate
Other

Note: When determining and reporting solubility, it is crucial to specify the temperature, as solubility is a temperature-dependent property.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.[1][2]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle.

    • For finer particles, centrifugation of the vials can be employed to ensure a clear separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

    • Alternatively, the concentration of the filtered solution can be determined using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. This requires the preparation of a calibration curve with standard solutions of known concentrations.

3.3. Data Analysis and Reporting

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

  • The results should be reported as the mean of at least three independent determinations, along with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Place in shaker sep1 Allow excess solid to settle equil1->sep1 Remove from shaker sep2 Centrifuge (optional) sep1->sep2 quant1 Withdraw and filter supernatant sep2->quant1 Collect clear solution quant2 Analyze concentration (e.g., gravimetrically or by HPLC) quant1->quant2 result Calculate Solubility quant2->result

Workflow for Thermodynamic Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: The solubility of solids in liquids generally increases with temperature.

  • Solvent Polarity: The "like dissolves like" principle suggests that this compound will be more soluble in solvents with similar polarity.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid phase before and after the solubility experiment.

By following the detailed experimental protocol outlined in this guide, researchers can generate reliable and accurate solubility data for this compound in various organic solvents. This information is invaluable for the effective design and optimization of processes in chemical research and drug development.

References

A Technical Guide to the Spectroscopic Profile of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-2-nitrobenzoic acid (CAS No: 610-37-7) is an important organic intermediate used in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its chemical structure, featuring a benzene ring substituted with a carboxylic acid, a hydroxyl group, and a nitro group, gives rise to a unique spectroscopic profile.[3] Accurate characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and structure in research and development settings. This guide provides a detailed overview of the spectroscopic data and analytical protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the three aromatic protons and the two acidic protons (carboxylic and phenolic). The electron-withdrawing nitro and carboxylic acid groups will generally shift the aromatic protons downfield.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
~11.0 - 13.0Broad Singlet1H, -COOH
~9.0 - 10.5Broad Singlet1H, Ar-OH
~8.10Doublet (d)1H, H-3
~7.45Doublet of Doublets (dd)1H, H-4
~7.25Doublet (d)1H, H-6

¹³C NMR (Predicted)

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~168.5C=O (Carboxylic Acid)
~158.0C-5
~141.0C-2
~129.5C-1
~125.0C-3
~120.0C-4
~115.0C-6

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The presence of both a carboxylic acid and a phenolic hydroxyl group leads to a very broad O-H stretching band due to extensive hydrogen bonding.[4]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad)O-H StretchCarboxylic Acid & Phenolic -OH
3100 - 3000C-H StretchAromatic
1710 - 1680C=O StretchCarboxylic Acid
1610, 1470C=C StretchAromatic
1530, 1350N-O Asymmetric & Symmetric StretchNitro Group (NO₂)
1320 - 1210C-O StretchCarboxylic Acid / Phenol
920 (broad)O-H BendCarboxylic Acid Dimer

Mass Spectrometry (MS)

Mass spectrometry data obtained through Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the compound.

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment Ion Fragment Lost
183High[M]⁺-
153High[M - NO]⁺ or [M - CH₂O]⁺NO or CH₂O
137Moderate[M - NO₂]⁺NO₂
63High[C₅H₃]⁺C₂H₂O₅N

The molecular ion peak [M]⁺ is observed at an m/z of 183, corresponding to the molecular weight of this compound (C₇H₅NO₅).[5] The fragmentation is complex, but key losses include the nitro group (NO₂) and parts of the carboxylic acid function.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

1. NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh 10-20 mg of the compound for ¹H NMR or 50-75 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the fact that acidic protons are often clearly observed.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

  • Instrumentation and Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

2. Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for solid samples, requiring minimal preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Instrumentation and Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will perform the Fourier transform and background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required for polar, non-volatile compounds like carboxylic acids to improve their thermal stability and chromatographic behavior. Methylation to form the corresponding ester is a common approach.

  • Sample Preparation (Derivatization):

    • Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., methanol).

    • Add a methylating agent (e.g., diazomethane solution or methanolic HCl) and allow the reaction to proceed.

    • Quench any excess reagent and dilute the sample to an appropriate concentration (~100 µg/mL) with a suitable solvent like ethyl acetate.

  • Instrumentation and Acquisition:

    • Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).

    • Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.

    • Use a temperature program for the GC oven, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the derivatized analyte.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with spectral libraries for identification.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Sample Sample: this compound NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Sample->NMR_Prep IR_Prep IR Sample Prep (Direct solid on ATR) Sample->IR_Prep MS_Prep MS Sample Prep (Derivatization) Sample->MS_Prep NMR_Acq NMR Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq IR_Acq FTIR-ATR Acquisition IR_Prep->IR_Acq MS_Acq GC-MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Data (1H, 13C Spectra) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Analysis Structural Elucidation & Data Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for spectroscopic analysis.

The spectroscopic data of this compound provides a definitive fingerprint for its structural confirmation. The ¹H and ¹³C NMR spectra, although currently based on prediction, offer a detailed map of the carbon-hydrogen framework. The infrared spectrum clearly indicates the presence of the key carboxylic acid, hydroxyl, and nitro functional groups, while mass spectrometry confirms the molecular weight and provides insight into its fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is essential for the stringent requirements of chemical research and pharmaceutical development.

References

A Technical Guide to the Regioselective Synthesis of 5-Hydroxy-2-nitrobenzoic Acid from 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable and regioselective method for the synthesis of 5-Hydroxy-2-nitrobenzoic acid, a valuable building block in pharmaceutical and chemical industries. The synthesis commences from the readily available starting material, 3-hydroxybenzoic acid, and employs a copper(II) nitrate-mediated nitration reaction to achieve high yields of the desired product. This document outlines the reaction mechanism, a detailed experimental protocol, and key characterization data.

Introduction and Reaction Overview

The synthesis of this compound from 3-hydroxybenzoic acid involves an electrophilic aromatic substitution reaction, specifically, nitration. The key challenge in the nitration of substituted benzoic acids is controlling the regioselectivity to obtain the desired isomer. In the case of 3-hydroxybenzoic acid, the hydroxyl (-OH) group is an activating, ortho-, para- directing group, while the carboxylic acid (-COOH) group is a deactivating, meta- directing group. The strategic use of a copper(II) nitrate reagent system allows for the selective introduction of the nitro group at the C-2 position, ortho to the hydroxyl group and meta to the carboxylic acid group.

Reaction Mechanism and Regioselectivity

The nitration of 3-hydroxybenzoic acid proceeds via the formation of a nitronium ion (NO₂⁺) as the electrophile. In the presence of copper(II) nitrate, the generation of the nitronium ion is facilitated. The regioselectivity of the reaction is governed by the directing effects of the two substituents on the benzene ring:

  • Hydroxyl Group (-OH): As a strongly activating group, it directs the incoming electrophile to the ortho and para positions (C-2, C-4, and C-6). The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the arenium ion intermediates formed during ortho and para attack.

  • Carboxylic Acid Group (-COOH): As a deactivating group, it directs the incoming electrophile to the meta position (C-5). It withdraws electron density from the ring, making it less reactive towards electrophilic attack, particularly at the ortho and para positions.

The observed regioselectivity for the formation of this compound indicates that the directing effect of the powerful activating hydroxyl group dominates, favoring substitution at one of its ortho positions (C-2 or C-6). The steric hindrance from the adjacent carboxylic acid group may influence the preference for the C-2 position. The use of a copper catalyst is crucial in promoting this regioselective outcome.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 3-hydroxybenzoic acid using a copper(II) nitrate-mediated reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )
3-Hydroxybenzoic acid138.12
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)241.60
Tetrahydrofuran (THF)72.11
Ethyl acetate (EtOAc)88.11
Brine (saturated NaCl solution)-
Anhydrous Magnesium Sulfate (MgSO₄)120.37
Procedure

A general experimental procedure for the nitration of phenols using copper(II) nitrate trihydrate has been reported with a yield of 70% for the synthesis of this compound from 3-hydroxybenzoic acid.[1] The following protocol is based on this method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxybenzoic acid (1.0 eq) and copper(II) nitrate trihydrate (1.5 eq) in tetrahydrofuran (THF).

  • Reaction: Stir the mixture magnetically at 60°C or at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Extract the residue with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and then concentrate it under vacuum to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography to afford the final product, this compound.[1] The reported yield for this regioselective reaction is in the range of 67-90%.[1]

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
3-Hydroxybenzoic acidC₇H₆O₃138.12201-204-
This compoundC₇H₅NO₅183.12164-16667-90[1]

Spectroscopic Data for this compound

Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data for this compound.

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons with characteristic splitting patterns, signals for the hydroxyl and carboxylic acid protons.
¹³C NMR Resonances for the seven carbon atoms, including the carboxyl carbon, and carbons attached to the hydroxyl and nitro groups.
IR (Infrared Spectroscopy) Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and C=C (aromatic ring) stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (183.12 g/mol ).

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid THF_Reflux THF, Reflux 3-Hydroxybenzoic_acid->THF_Reflux Copper_Nitrate Cu(NO₃)₂·3H₂O Copper_Nitrate->THF_Reflux 5-Hydroxy-2-nitrobenzoic_acid This compound THF_Reflux->5-Hydroxy-2-nitrobenzoic_acid + HNO₃ (from Cu(NO₃)₂)

Caption: Synthesis of this compound from 3-hydroxybenzoic acid.

Experimental Workflow

experimental_workflow start Start reaction_setup 1. Mix 3-Hydroxybenzoic Acid and Cu(NO₃)₂·3H₂O in THF start->reaction_setup heating 2. Heat to Reflux reaction_setup->heating workup 3. Remove THF under vacuum heating->workup extraction 4. Extract with Ethyl Acetate workup->extraction washing 5. Wash with Brine extraction->washing drying 6. Dry with Anhydrous MgSO₄ washing->drying concentration 7. Concentrate under vacuum drying->concentration purification 8. Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid can be achieved with high regioselectivity and good yields through a copper(II) nitrate-mediated nitration in tetrahydrofuran. This method provides a practical and efficient route to this important chemical intermediate. The detailed protocol and accompanying data in this guide are intended to support researchers and professionals in the successful implementation of this synthesis. Further optimization of reaction conditions may lead to even higher yields and purity.

References

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic Acid: Molecular Structure, Functional Groups, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-nitrobenzoic acid, a key organic compound with applications in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals. This document details its molecular structure, functional groups, and physicochemical properties. Furthermore, it offers in-depth experimental protocols for its synthesis, spectroscopic characterization (FTIR, NMR, Mass Spectrometry), and a key biological activity assay, providing a valuable resource for researchers in chemistry and drug development.

Molecular Structure and Functional Groups

This compound (IUPAC name: this compound) is an aromatic organic compound built upon a benzene ring.[1][2] Its structure is characterized by the presence of three key functional groups that dictate its chemical properties and reactivity: a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO2).[1] The specific arrangement of these groups on the benzene ring confers unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.[3]

The presence of both the hydroxyl and nitro groups influences the acidity of the carboxylic acid.[1] The nitro group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid and the phenolic hydroxyl group. The molecule's structure also allows for intramolecular and intermolecular hydrogen bonding, which significantly affects its physical properties such as melting and boiling points.[1]

Caption: Molecular structure of this compound with functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for its characterization.

PropertyValueReference
Chemical Formula C₇H₅NO₅[1][4]
Molecular Weight 183.12 g/mol [1][4]
IUPAC Name This compound[1][2]
Synonyms 3-Carboxy-4-nitrophenol, Benzoic acid, 5-hydroxy-2-nitro-[1]
CAS Number 610-37-7[1]
Appearance Yellow crystalline solid[1]
Melting Point 170-171 °C[4]
Boiling Point 455 °C at 760 mmHg[4]
Density 1.631 g/cm³[4]
Solubility Soluble in polar solvents like water and alcohols.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is from 5-chloro-2-nitrobenzoic acid.

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain the reflux with stirring for 72 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 1.0 using dilute hydrochloric acid.

  • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous solution).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

synthesis_workflow start Start: 5-chloro-2-nitrobenzoic acid dissolve Dissolve in 15% NaOH (aq) start->dissolve reflux Reflux for 72h under N₂ dissolve->reflux cool Cool to Room Temperature reflux->cool acidify Acidify to pH 1.0 with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic phase with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate end End: this compound evaporate->end

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

  • Bruker Tensor 27 FT-IR spectrometer or equivalent.

  • KBr press.

Procedure:

  • Prepare a KBr pellet of the sample. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a KBr press.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands corresponding to the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and aromatic C-H and C=C bonds.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

  • 400 MHz NMR spectrometer (e.g., Bruker Avance-400).

  • NMR tubes.

Procedure for ¹H and ¹³C NMR:

  • Dissolve a sample of this compound in a suitable deuterated solvent, such as DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra at room temperature.

  • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Process and analyze the spectra to assign the chemical shifts, multiplicities, and coupling constants of the protons and the chemical shifts of the carbon atoms in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

General Procedure for LC-MS:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Inject the sample into the LC-MS system equipped with a C18 reversed-phase column.

  • Use a suitable mobile phase, such as a gradient of acetonitrile in water with a small amount of formic acid.

  • Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in negative ion mode.

  • Acquire the mass spectrum and analyze the molecular ion peak [M-H]⁻ and any fragmentation patterns.

Biological Activity: Enzyme Inhibition Assay

This compound has been shown to inhibit the activity of wild type-bovine low Mr protein tyrosine phosphatase. The following is a generalized protocol to determine the inhibitory effect of this compound on protein tyrosine phosphatase activity.

Materials:

  • Bovine low Mr protein tyrosine phosphatase

  • This compound (test inhibitor)

  • A suitable substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay buffer (e.g., a buffer at a physiological pH containing a reducing agent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific period at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate (e.g., pNPP) to all wells.

  • Monitor the formation of the product (p-nitrophenol from pNPP) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

enzyme_inhibition_workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of This compound start->prepare_inhibitor add_enzyme Add enzyme to 96-well plate start->add_enzyme add_inhibitor Add inhibitor dilutions to wells prepare_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate enzyme and inhibitor add_inhibitor->pre_incubate add_substrate Initiate reaction with substrate (pNPP) pre_incubate->add_substrate measure_absorbance Monitor product formation (absorbance at 405 nm) add_substrate->measure_absorbance calculate Calculate reaction rates and % inhibition measure_absorbance->calculate determine_ic50 Determine IC₅₀ value calculate->determine_ic50 end End: IC₅₀ of inhibitor determine_ic50->end

Caption: Workflow for the protein tyrosine phosphatase inhibition assay.

References

An In-Depth Technical Guide to 5-Hydroxy-2-nitrobenzoic Acid: Discovery, History, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzoic acid, a key intermediate in organic synthesis, has a rich history intertwined with the development of aromatic chemistry in the 19th century. This technical guide provides a comprehensive overview of its discovery, historical synthesis, modern preparation methods, and detailed physicochemical and biological properties. The information is curated to support researchers and professionals in chemistry and drug development in understanding and utilizing this versatile compound.

Discovery and Historical Context

The discovery of this compound is rooted in the pioneering work on the nitration of aromatic compounds in the mid-19th century. While a definitive singular "discovery" is not clearly documented, early reports in prominent chemical journals of the era lay the foundation for its synthesis and characterization.

Initial explorations into the nitration of salicylic acid and its derivatives by chemists laid the groundwork for the eventual synthesis of its various isomers. The Beilstein Handbook, a comprehensive database of organic compounds, references the work of Schmitt and Glutz in the Berichte der Deutschen Chemischen Gesellschaft in 1869 and Griess in the same journal in 1874 as significant early contributions to the understanding of nitrosalicylic acids.[1][2][3][4] These early investigations were crucial in establishing the fundamental chemistry of electrophilic aromatic substitution on phenolic compounds.

The historical synthesis of this compound and its isomers was often achieved through the direct nitration of hydroxybenzoic acids using nitrating agents such as nitric acid, sometimes in the presence of sulfuric acid. These early methods, while foundational, often resulted in mixtures of isomers and byproducts, necessitating meticulous purification techniques.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to yellow or green powder.[5][6] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, imparts a unique set of physical and chemical properties.

PropertyValueReference
Molecular Formula C₇H₅NO₅[7][8]
Molecular Weight 183.12 g/mol [5][8]
Melting Point 170-171 °C[5]
Boiling Point (Predicted) 455.0 ± 40.0 °C[5]
Density 1.631 g/cm³[5]
pKa (Predicted) 2.06 ± 0.25[5]
CAS Number 610-37-7[7]
Beilstein Reference 4-10-00-00338[8]
Solubility

The solubility of this compound is influenced by the polarity of the solvent. It is generally soluble in polar organic solvents.

SolventSolubilityReference
Water Soluble[7]
Alcohols Soluble[7]
Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms on the aromatic ring. The chemical shifts and coupling patterns are indicative of the substitution pattern.

Detailed peak lists and assigned spectra are available in specialized databases and are recommended for definitive identification.

Synthesis and Experimental Protocols

While historical methods relied on direct nitration, modern synthetic routes offer improved yields and purity. A common and efficient method involves the hydrolysis of 5-chloro-2-nitrobenzoic acid.

General Procedure for Synthesis from 5-Chloro-2-nitrobenzoic Acid

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

  • 5-Chloro-2-nitrobenzoic acid

  • 15% aqueous sodium hydroxide solution

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-2-nitrobenzoic acid (0.159 mol) in a 15% aqueous sodium hydroxide solution.[9]

  • Reflux the reaction mixture under a nitrogen atmosphere for 72 hours.[9]

  • After cooling, adjust the pH of the solution to 1.0 using dilute hydrochloric acid.[9]

  • Extract the product into ethyl acetate.[9]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[9]

  • Remove the solvent under reduced pressure to yield this compound.[9]

This method has been reported to produce the target compound in high yield (approximately 96.5%).[9]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 5-chloro-2-nitrobenzoic acid.

Synthesis_Workflow start Start: 5-Chloro-2-nitrobenzoic acid step1 Dissolve in 15% NaOH(aq) start->step1 step2 Reflux under N2 for 72h step1->step2 step3 Acidify to pH 1.0 with HCl step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Dry organic phase (Na2SO4) step4->step5 step6 Evaporate solvent step5->step6 end_product Product: this compound step6->end_product

Synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit biological activity, notably as an inhibitor of wild type-bovine low molecular weight protein tyrosine phosphatase (PTP).[5][9] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The inhibition of these enzymes can have significant effects on various cellular processes.

The broader class of hydroxybenzoic acids is known for a range of biological activities, including anti-inflammatory and antioxidant effects.[10] Some of these related compounds are known to interact with signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[11] While the direct involvement of this compound in the Nrf2 pathway has not been explicitly detailed in the reviewed literature, its structural similarity to other active hydroxybenzoic acids suggests this as a potential area for further investigation.

Protein Tyrosine Phosphatase Inhibition

The inhibitory action of this compound on protein tyrosine phosphatase suggests its potential as a modulator of signaling pathways that are regulated by tyrosine phosphorylation. These pathways are often implicated in cell growth, differentiation, and metabolism.

The following diagram illustrates the general concept of PTP inhibition.

PTP_Inhibition sub Phosphorylated Substrate ptp Protein Tyrosine Phosphatase (PTP) sub->ptp PTP action prod Dephosphorylated Substrate ptp->prod inhibitor This compound inhibitor->ptp Inhibition

Inhibition of Protein Tyrosine Phosphatase.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[7][12] Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Given its demonstrated biological activity as a PTP inhibitor, further research into its mechanism of action and its effects on specific signaling pathways is warranted. Investigating its potential as an antioxidant or anti-inflammatory agent, based on the activities of related compounds, could also open new avenues for its application in drug discovery and development. The exploration of its role in modulating pathways like the Nrf2 system could be a particularly fruitful area of future research.

References

Theoretical Examination of 5-Hydroxy-2-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-2-nitrobenzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its unique molecular architecture, featuring a benzoic acid core substituted with both an electron-donating hydroxyl group and an electron-withdrawing nitro group, gives rise to a distinct electronic and chemical profile. This guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, electronic, and reactive properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising molecule. While direct, in-depth theoretical studies on this compound are limited, this guide synthesizes available data on analogous compounds and outlines established computational methodologies for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties, summarized in Table 1, influence its solubility, membrane permeability, and overall pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₇H₅NO₅[1]
Molecular Weight 183.12 g/mol [1]
CAS Number 610-37-7[1]
Melting Point 170-171 °C[2]
Appearance White to yellow to green powder/crystal
SMILES C1=CC(=C(C=C1O)C(=O)O)--INVALID-LINK--[O-][1]
InChI InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11)[1]

Theoretical Modeling and Computational Methodology

The theoretical investigation of this compound's molecular and electronic properties is predominantly carried out using Density Functional Theory (DFT), a robust computational method that offers a good balance between accuracy and computational cost.

Experimental Protocols

Geometry Optimization: The initial step in the theoretical analysis involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set. The starting geometry for the calculation can be derived from the crystal structure of similar molecules, such as 5-hydroxy-2-nitrobenzaldehyde[3], followed by energy minimization.

Vibrational Frequency Analysis: Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

Electronic Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical results for structurally related hydroxybenzoic and nitrobenzoic acids.

Table 2: Calculated Geometrical Parameters (Optimized with B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (aromatic)1.38 - 1.41
C-O (hydroxyl)~1.36
C-N (nitro)~1.48
N-O (nitro)~1.22
C-C (carboxyl)~1.50
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
Bond Angles (°) C-C-C (aromatic)118 - 122
C-C-O (hydroxyl)~119
C-C-N (nitro)~118
O-N-O (nitro)~124
C-C-C (carboxyl)~120
O-C=O (carboxyl)~125
C-C-O (carboxyl)~115

Table 3: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchHydroxyl~3500 (intramolecular H-bond)
C-H stretch (aromatic)Aromatic Ring3000 - 3100
C=O stretchCarboxylic Acid~1700
N-O asymmetric stretchNitro Group~1530
C-C stretch (aromatic)Aromatic Ring1400 - 1600
N-O symmetric stretchNitro Group~1350
C-O stretchHydroxyl, Carboxylic Acid1200 - 1300

Table 4: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -2.0 to -3.0
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Mandatory Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for the theoretical investigation of this compound.

G Figure 1: Workflow for Theoretical Analysis A Initial Structure Generation (from similar crystal structures) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, etc.) B->D E Analysis of Results: Structural Parameters, Vibrational Spectra, Reactivity C->E D->E

Caption: A flowchart outlining the key steps in the computational analysis of this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of benzoic acid have been shown to exhibit a range of biological activities, including antimicrobial and antioxidant effects[2][4]. Of particular interest to drug development professionals is the potential for this compound to act as an inhibitor of protein-tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer and autoimmune disorders. While there is no direct evidence of this compound inhibiting a specific PTP, its structural features are consistent with those of known PTP inhibitors.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generalized PTP-mediated signaling pathway and the potential point of inhibition by this compound.

G Figure 2: Hypothetical PTP Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Substrate_Protein_P Substrate Protein (Phosphorylated) Receptor_Tyrosine_Kinase->Substrate_Protein_P Phosphorylates Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Substrate_Protein_P->Downstream_Signaling Activates Substrate_Protein Substrate Protein (Dephosphorylated) Substrate_Protein_P->Substrate_Protein Dephosphorylates PTP Protein-Tyrosine Phosphatase (PTP) HNBA This compound HNBA->PTP Inhibits

Caption: A diagram illustrating the potential role of this compound as a PTP inhibitor.

Conclusion

This technical guide provides a framework for the theoretical investigation of this compound, a molecule with considerable promise for therapeutic applications. By employing established computational methodologies such as Density Functional Theory, researchers can gain valuable insights into its structural, vibrational, and electronic properties. This information, coupled with an understanding of its potential to modulate key signaling pathways, such as those regulated by protein-tyrosine phosphatases, can accelerate the design and development of novel therapeutics. Further experimental validation of the theoretical predictions outlined in this guide is a critical next step in unlocking the full potential of this compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mesalazine from 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the intestinal mucosa, where it is thought to modulate inflammatory pathways.[3][4] One common synthetic route to mesalazine involves the reduction of a nitro group precursor. This document provides detailed protocols for the synthesis of mesalazine starting from 5-Hydroxy-2-nitrobenzoic acid. The primary transformation is the reduction of the nitro group to an amine.

Chemical Reaction Pathway

The synthesis of mesalazine from this compound is a single-step reduction reaction.

Caption: Chemical synthesis pathway of Mesalazine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of mesalazine from this compound, based on a literature procedure.

ParameterValueReference
Starting MaterialThis compound[5]
CatalystRaney Ni[5]
SolventWater[5]
Temperature60°C[5]
Hydrogen Pressure3-4 MPa[5]
Reaction Time6 hours[5]
Crude Product Yield99%[5]
Crude Product Purity99.78%[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of mesalazine via the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a patented industrial process.[5]

Materials:

  • This compound

  • Sodium carbonate

  • Raney Nickel (as a 10% aqueous slurry)

  • Diatomite

  • 5% Sodium hydroxide solution

  • Hydrochloric acid

  • Water

Equipment:

  • Hydrogenation reactor (autoclave)

  • Stirrer

  • Filtration apparatus

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 100 L reactor, dissolve 3.26 kg of sodium carbonate in 64 L of water with stirring until fully dissolved.

    • Slowly add 8 kg of this compound to the sodium carbonate solution. Maintain the pH of the mixture between 8 and 10.

    • To this system, add an aqueous slurry of Raney Nickel (1.6 L of 10% Raney Ni in 16 L of water).

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas.

    • Heat the reaction mixture to 60°C and pressurize with hydrogen to 3-4 MPa.

    • Maintain these conditions with vigorous stirring for 6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Add 26 L of 5% sodium hydroxide solution and continue stirring for 30 minutes.

    • Filter the mixture through a bed of diatomite to remove the catalyst. Wash the filter cake with 16 L of water. The catalyst can be recovered.

    • Transfer the filtrate (mother liquor) to a clean vessel.

    • Adjust the pH of the mother liquor to 2.5-3.0 by slowly adding 16.5 L of hydrochloric acid.

    • Stir the mixture for 1 hour to allow for crystallization.

    • Filter the resulting precipitate and wash the filter cake with 8 L of water to obtain the crude product.

  • Drying:

    • Dry the crude product to obtain mesalazine.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of mesalazine.

Experimental Workflow start Start dissolution Dissolve Sodium Carbonate and this compound in Water start->dissolution catalyst Add Raney Ni Catalyst dissolution->catalyst hydrogenation Catalytic Hydrogenation (60°C, 3-4 MPa H₂) catalyst->hydrogenation cooling Cool to Room Temperature hydrogenation->cooling base_addition Add NaOH Solution cooling->base_addition filtration1 Filter to Remove Catalyst base_addition->filtration1 acidification Adjust pH to 2.5-3.0 with HCl filtration1->acidification crystallization Stir for Crystallization acidification->crystallization filtration2 Filter and Wash Crude Product crystallization->filtration2 drying Dry the Final Product filtration2->drying end End drying->end

Caption: Workflow for Mesalazine Synthesis.

Alternative Synthetic Considerations

While the primary focus of this document is the reduction of this compound, it is noteworthy that this starting material is often synthesized from 2-chloro-5-nitrobenzoic acid.[5][6][7] This initial step typically involves nucleophilic aromatic substitution using a hydroxide source, such as potassium hydroxide, in an aqueous solution at elevated temperatures.[6][7] For large-scale production, a one-pot method converting 2-chloro-5-nitrobenzoic acid directly to mesalazine without isolating the intermediate has also been described, utilizing a palladium on carbon (Pd/C) catalyst for the reduction step.[6]

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a well-ventilated area using appropriate high-pressure equipment. Ensure the system is properly purged to remove all air before introducing hydrogen.

  • Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. It should always be handled as a slurry in water.

  • Acids and Bases: Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive.

  • General Handling: Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: 5-Hydroxy-2-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Hydroxy-2-nitrobenzoic acid as a fundamental building block in organic synthesis. Its unique trifunctional nature, featuring hydroxyl, nitro, and carboxylic acid moieties on a benzene ring, offers a versatile platform for the synthesis of a wide array of complex molecules, including key pharmaceutical intermediates and dye molecules.

Overview of Applications

This compound is a valuable starting material in medicinal chemistry and materials science. The strategic positioning of its functional groups allows for selective transformations, enabling the construction of diverse molecular architectures. Key applications include:

  • Synthesis of Mesalamine (5-Aminosalicylic Acid): The nitro group can be selectively reduced to an amine, yielding Mesalamine, a potent anti-inflammatory agent used in the treatment of inflammatory bowel disease.

  • Precursor to Benzofuran Derivatives: The hydroxyl and carboxylic acid groups can be manipulated to facilitate the construction of the benzofuran ring system, a common scaffold in many biologically active compounds, including the antiarrhythmic drug dronedarone.

  • Synthesis of Azo Dyes: The amino derivative of this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potential applications as colorants and analytical reagents.

  • Scaffold for Enzyme Inhibitors: The benzoic acid framework is a common feature in many enzyme inhibitors. Derivatives of this compound are potential candidates for the development of novel inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key synthetic transformations using this compound.

2.1. Synthesis of 5-Amino-2-hydroxybenzoic Acid (Mesalamine)

This protocol details the reduction of the nitro group of this compound to an amine, yielding 5-Amino-2-hydroxybenzoic acid.

Workflow Diagram:

G A This compound B Dissolution in Ethanol A->B C Addition of Pd/C catalyst B->C D Hydrogenation (H2 balloon) C->D E Reaction Monitoring (TLC) D->E F Filtration to remove catalyst E->F G Solvent Evaporation F->G H Purification (Recrystallization) G->H I 5-Amino-2-hydroxybenzoic acid H->I

Caption: Workflow for the synthesis of 5-Amino-2-hydroxybenzoic acid.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of this compound in 100 mL of ethanol.

  • Catalyst Addition: To this solution, carefully add 0.5 g of 10% Palladium on activated carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Amino-2-hydroxybenzoic acid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound (5.0 g)
Product5-Amino-2-hydroxybenzoic acid
Typical Yield85-95%
Reaction Time4-8 hours

2.2. Synthesis of 5-Nitro-benzofuran-2(3H)-one: A Precursor to Benzofuran Derivatives

This protocol outlines a plausible multi-step synthesis of a benzofuranone derivative from this compound, which can serve as a key intermediate for more complex benzofurans.

Workflow Diagram:

G A This compound B O-Alkylation with Ethyl Bromoacetate A->B C Formation of Ethyl 2-(2-carboxy-4-nitrophenoxy)acetate B->C D Intramolecular Cyclization (e.g., using Acetic Anhydride/Sodium Acetate) C->D E Formation of 5-Nitro-benzofuran-2(3H)-one D->E F Purification E->F G 5-Nitro-benzofuran-2(3H)-one F->G

Caption: Synthetic workflow for 5-Nitro-benzofuran-2(3H)-one.

Protocol:

Step 1: O-Alkylation

  • Reaction Setup: To a solution of this compound (1.83 g, 10 mmol) in 50 mL of acetone in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Reagent Addition: Add ethyl bromoacetate (1.67 g, 10 mmol) dropwise to the stirred suspension.

  • Reaction: Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium salts and wash with acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-carboxy-4-nitrophenoxy)acetate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Place the crude product from the previous step in a flask with a mixture of acetic anhydride (20 mL) and anhydrous sodium acetate (1.64 g, 20 mmol).

  • Reaction: Heat the mixture at reflux for 2-4 hours.

  • Work-up: Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude 5-Nitro-benzofuran-2(3H)-one can be purified by recrystallization from ethanol.

Quantitative Data:

ParameterValue
Starting MaterialThis compound (1.83 g)
Product5-Nitro-benzofuran-2(3H)-one
Overall Yield60-70% (over two steps)

2.3. Synthesis of an Azo Dye

This protocol provides a general method for the synthesis of an azo dye using 5-Amino-2-hydroxybenzoic acid as the diazo component and phenol as the coupling component.

Workflow Diagram:

G A 5-Amino-2-hydroxybenzoic acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Formation of Diazonium Salt B->C D Coupling with Phenol (alkaline solution) C->D Immediate use E Azo Dye Formation D->E F Isolation and Purification E->F G Azo Dye Product F->G

Caption: General workflow for the synthesis of an azo dye.

Protocol:

Step 1: Diazotization

  • Reaction Setup: Dissolve 5-Amino-2-hydroxybenzoic acid (1.53 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a beaker. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 15-20 minutes.

Step 2: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve phenol (0.94 g, 10 mmol) in 10 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with constant stirring. A colored precipitate should form immediately.

  • Completion: Continue stirring for 30 minutes in the ice bath.

  • Isolation: Collect the azo dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Quantitative Data:

ParameterValue
Starting Amine5-Amino-2-hydroxybenzoic acid (1.53 g)
Coupling AgentPhenol (0.94 g)
ProductAzo Dye
Typical Yield70-85%

Application in Drug Development: Targeting Inflammatory Pathways

Derivatives of benzoic acid are known to interact with various biological targets. Notably, nitrobenzoic acid derivatives have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway.[1]

NF-κB Signaling Pathway Inhibition:

The NF-κB signaling cascade is a critical regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][3][4] Certain nitroalkene benzoic acid derivatives have been found to inhibit this pathway.[1]

G cluster_0 Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Nitrobenzoic Acid Derivative Nitrobenzoic Acid Derivative Nitrobenzoic Acid Derivative->IKK Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Enzyme Inhibition Potential:

Table of IC50 Values for Related Benzoic Acid Derivatives against Inflammatory Enzymes:

CompoundEnzymeIC50 (µM)
Salicylic Acid (2-Hydroxybenzoic acid)COX-1>100
Salicylic Acid (2-Hydroxybenzoic acid)COX-2>100
3,4-Dihydroxybenzoic acid5-LOX50
2,5-Dihydroxybenzoic acid5-LOX100

Note: The data presented is for structurally related compounds and serves to illustrate the potential for this class of molecules. Experimental validation is required for this compound and its derivatives.

Safety and Handling

This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Azo Dye Synthesis using 5-Hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 5-Hydroxy-2-nitrobenzoic acid as a precursor. The described methodology follows a robust three-step chemical pathway: reduction of the nitro group, diazotization of the resulting amine, and subsequent azo coupling with an appropriate aromatic partner.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, widely utilized in textiles, printing, cosmetics, and as analytical indicators.[1][2] Their synthesis is a cornerstone of industrial and laboratory organic chemistry. This compound is a valuable starting material for creating specialized azo dyes. Its structure contains three key functional groups:

  • A nitro group (-NO₂) , which can be chemically reduced to a primary amino group (-NH₂).

  • A primary amino group (-NH₂) , once formed, can be converted into a reactive diazonium salt (-N₂⁺Cl⁻).

  • Hydroxyl (-OH) and carboxylic acid (-COOH) groups , which act as powerful auxochromes, influencing the final color and solubility of the dye molecule. They can also serve as sites for chelation with metal ions to form mordant dyes.

The synthesis pathway leverages the transformation of the nitro group into a diazo group, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the characteristic azo bond (-N=N-).

Chemical Synthesis Pathway

The overall synthesis strategy involves three main stages. First, the nitro group of this compound is reduced to an amine to yield 2-Amino-5-hydroxybenzoic acid. Second, this intermediate is subjected to diazotization. Finally, the resulting diazonium salt is coupled with a selected aromatic compound to produce the final azo dye.

Reaction_Pathway Overall Synthesis Pathway for Azo Dyes Start This compound Intermediate 2-Amino-5-hydroxybenzoic acid Start->Intermediate Step 1: Reduction (e.g., Zn / HCl) Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Step 2: Diazotization (NaNO₂, HCl, 0-5 °C) FinalDye Final Azo Dye Diazonium->FinalDye Step 3: Azo Coupling CouplingPartner Coupling Partner (e.g., 2-Naphthol) CouplingPartner->FinalDye Experimental_Workflow Laboratory Workflow for Azo Dye Synthesis cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: Diazotization cluster_2 Protocol 3: Coupling & Purification start Start p1_setup 1. Suspend Reactants (this compound + Zn) start->p1_setup end End p1_add_hcl 2. Add HCl at < 20 °C p1_setup->p1_add_hcl p1_reflux 3. Reflux for 4 hours p1_add_hcl->p1_reflux p1_filter 4. Cool and Filter (Obtain Amine Solution) p1_reflux->p1_filter p2_cool 5. Cool Amine Solution (0-5 °C) p1_filter->p2_cool p2_add_nano2 6. Add NaNO₂ Solution (Dropwise, < 5 °C) p2_cool->p2_add_nano2 p2_stir 7. Stir for 30 min (Use Immediately) p2_add_nano2->p2_stir p3_couple 9. Add Diazonium Salt (Precipitate Forms) p2_stir->p3_couple p3_prep_coupler 8. Prepare Alkaline Coupling Partner Solution p3_prep_coupler->p3_couple p3_filter 10. Filter & Wash Crude Dye p3_couple->p3_filter p3_purify 11. Recrystallize & Dry p3_filter->p3_purify p4_char Characterization (FT-IR, NMR, UV-Vis, M.p.) p3_purify->p4_char p4_char->end

References

Application Notes: 5-Hydroxy-2-nitrobenzoic Acid as a Photolabile Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitrobenzoic acid is a derivative of the o-nitrobenzyl (ONB) class of photolabile protecting groups. ONB linkers are invaluable tools in chemistry and biology, enabling the spatial and temporal control of molecular release using light as a traceless reagent. The core structure consists of a nitro-substituted benzene ring that, upon irradiation with UV light, undergoes an intramolecular redox reaction, leading to the cleavage of a covalent bond at the benzylic position. This property allows for the "caging" of biologically active molecules, such as drugs, peptides, or signaling molecules, rendering them inactive until their release is triggered by a pulse of light.

The 5-hydroxy-2-nitrobenzyl scaffold, derived from this compound, offers two key functional handles: a hydroxyl group on the aromatic ring and a carboxylic acid. These groups can be used for conjugation to molecules of interest or for attachment to solid supports, making this linker a versatile component in solid-phase synthesis, drug delivery systems, and the development of caged compounds.

Principle of Photocleavage

The photolytic cleavage of o-nitrobenzyl-based linkers is a well-established photochemical process, often proceeding through a mechanism analogous to a Norrish Type II reaction. Upon absorption of UV light (typically in the 350-365 nm range), the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This transient species rapidly rearranges, leading to the cleavage of the bond linking the cargo molecule and the formation of a 2-nitrosobenzaldehyde derivative as a byproduct. The orthogonality of this cleavage mechanism—being stable to typical acidic and basic conditions—makes it highly compatible with complex synthetic strategies, such as Fmoc-based solid-phase peptide synthesis.[1][2]

G cluster_before Before UV Irradiation cluster_after After UV Irradiation Initial_State 5-Hydroxy-2-nitrobenzyl Linker (Covalently attached to Cargo) UV_Light UV Light (hv, ~365 nm) Release_Products Final_State Released Cargo + Nitroso Byproduct Intermediate aci-Nitro Intermediate (Transient) UV_Light->Intermediate H abstraction Intermediate->Final_State Rearrangement & Cleavage

Caption: Photocleavage mechanism of a 5-hydroxy-2-nitrobenzyl linker.

Applications
  • Phototriggered Drug Delivery: The linker can be used to conjugate a therapeutic agent to a carrier molecule or nanoparticle. The resulting conjugate can be designed to be inactive or have reduced cell permeability. Upon reaching a target tissue, localized irradiation can cleave the linker, releasing the active drug with high spatial and temporal precision, potentially reducing systemic toxicity.[4][5]

  • Caged Compounds for Cell Biology: Key signaling molecules, neurotransmitters, or ions can be "caged" by covalent attachment to a 5-hydroxy-2-nitrobenzyl group, rendering them biologically inert. Introduction of these caged compounds into cells or tissues allows researchers to study complex biological processes by releasing the active molecule at a specific time and location with a flash of light.[6]

Quantitative Data Summary

While specific photochemical data for this compound derivatives are not extensively published, the following table summarizes representative data for structurally related o-nitrobenzyl (ONB) linkers to provide a benchmark for performance. The presence of the electron-donating hydroxyl group at the 5-position may influence the absorption wavelength and cleavage efficiency.

ParameterRepresentative ValueReference Compound & Conditions
Optimal Wavelength ~350 - 365 nmGeneral for o-nitrobenzyl chromophore.[4][5]
Quantum Yield (Φ) 0.56 - 0.81N-(α-carboxy-2-nitrobenzyl)urea and N-(2-nitrobenzyl)urea in aqueous solution.
Photolysis Rate (k) 1.1 x 10⁵ s⁻¹N-(α-carboxy-2-nitrobenzyl)urea at pH 7.5.
Cleavage Yield (SPPS) 70 - 95%Dependent on peptide sequence, length, and irradiation conditions for ONB linkers.

Note: The values presented are for analogous compounds and should be used as a reference. Experimental validation is crucial to determine the precise parameters for linkers derived from this compound.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for o-nitrobenzyl linkers and are intended for an audience with experience in organic synthesis and peptide chemistry.

Protocol 1: Immobilization of this compound on Amino-Functionalized Resin

This protocol describes the attachment of the linker to a solid support, such as Rink Amide resin, to prepare it for solid-phase synthesis.

Materials:

  • This compound

  • Rink Amide AM resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in DMF for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Linker Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the solution to pre-activate for 10 minutes at room temperature.

  • Coupling: Add the activated linker solution to the deprotected resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (5x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum. A small sample can be subjected to a Kaiser test to confirm the complete reaction of the free amines. The resin is now ready for the attachment of the first amino acid.

G Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Linker to Resin Washing1->Coupling Linker 5-Hydroxy-2-nitrobenzoic acid Activation Activate Linker (DIC, HOBt in DMF) Linker->Activation Activation->Coupling Washing2 Final Wash & Dry Coupling->Washing2 FinalResin Linker-Functionalized Resin Washing2->FinalResin

Caption: Workflow for linker immobilization on a solid support.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Photolabile Resin

This protocol outlines the standard steps for elongating a peptide chain on the prepared photolabile resin using Fmoc chemistry.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • First Amino Acid Coupling:

    • Swell the linker-functionalized resin in DMF.

    • Activate the first Fmoc-amino acid (3 eq.) using your preferred coupling reagents (e.g., HBTU/DIPEA).

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Perform a Kaiser test to ensure complete coupling.

  • Peptide Elongation Cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, then treat again for 15 min to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: Couple the next activated Fmoc-amino acid (3 eq.) for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle until the desired peptide sequence is assembled.

Protocol 3: Photolytic Cleavage of the Peptide from the Resin

This protocol describes the final release of the synthesized peptide from the solid support using UV light.

Materials:

  • Peptide-bound photolabile resin

  • Photocleavage solvent (e.g., a neutral buffer like Tris-HCl, or a mixture like THF/water)

  • UV lamp with an emission maximum around 365 nm (e.g., a mercury lamp or LED array)

  • Reaction vessel transparent to UV-A light (e.g., borosilicate glass or quartz)

Procedure:

  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM and methanol, then dry it completely under vacuum.

  • Suspension: Suspend the dried resin in the chosen photocleavage solvent in the UV-transparent reaction vessel. The concentration should be relatively dilute (e.g., 1-5 mg of resin per mL of solvent) to ensure good light penetration.

  • Irradiation:

    • Place the vessel under the UV lamp. If using a high-power lamp, cooling (e.g., with a water bath or fan) may be necessary to prevent heating.

    • Irradiate the suspension at 365 nm for 1-4 hours. The optimal time depends on the peptide, linker loading, and lamp intensity, and should be determined empirically. Gentle agitation during irradiation is recommended to keep the resin suspended.

  • Peptide Collection:

    • After irradiation, filter the resin to collect the supernatant, which contains the cleaved peptide.

    • Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.

  • Analysis and Purification: The collected solution can be analyzed by HPLC and/or mass spectrometry to confirm the identity and purity of the released peptide. Standard purification techniques like preparative HPLC can then be employed.

References

Application Notes and Protocols for the Derivatization of 5-Hydroxy-2-nitrobenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polarity and potential for thermal instability, direct analysis by gas chromatography (GC) can be challenging. High-performance liquid chromatography (HPLC) with UV detection is a common analytical technique, but derivatization can significantly enhance sensitivity and selectivity, especially when using fluorescence detection.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Analytical Methodologies and Comparative Data

The choice of derivatization and analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Silylation and ethyl chloroformate derivatization are robust methods for preparing this compound for GC-MS analysis. For high-sensitivity HPLC analysis, derivatization with a fluorescent tag like dansyl chloride is a powerful approach.

The following table summarizes representative performance characteristics for the quantification of phenolic and carboxylic acids using these derivatization techniques. While specific data for this compound is not extensively published, the presented data for structurally related compounds provides a strong indication of the expected performance.

ParameterGC-MS after Silylation (e.g., with BSTFA)GC-MS after Ethyl Chloroformate DerivatizationHPLC-FLD after Dansyl Chloride Derivatization
Analyte Type Phenolic AcidsPhenolic & Carboxylic AcidsCompounds with primary/secondary amines or phenols
Linearity (R²) > 0.99> 0.99> 0.999[1]
Limit of Detection (LOD) 0.29 ng/L - 14 ng/L (for various phenols)[2]125 - 300 pg on-column (for various metabolites)[3]0.04 - 4.7 ng/mL (for nitrosamines)[1][4]
Limit of Quantification (LOQ) 0.29 ng/L - 14 ng/L (for various phenols)[2]150 - 300 pg on-column (for most metabolites)[5]0.15 - 1.8 µg/g (for nitrosamines)[1]
Accuracy (% Recovery) Typically > 80%70 - 120%[3][5]98.1 - 109.2%[1][4]
Precision (%RSD) < 15%< 10% (intra-batch)[5]< 13.4%[1][4]
Specificity Very High (Mass Spectrometry)Very High (Mass Spectrometry)High (Fluorescence Detection & Chromatography)
Throughput MediumMedium-HighMedium

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of both the carboxylic acid and phenolic hydroxyl groups of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Nitrogen gas, high purity

  • Heatable reaction vials with PTFE-lined caps

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Add a known amount of internal standard.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions (Representative):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 2: Ethyl Chloroformate Derivatization of this compound for GC-MS Analysis

This protocol details the derivatization of the carboxylic acid and phenolic hydroxyl groups using ethyl chloroformate (ECF). This method is rapid and can be performed in an aqueous/organic biphasic system.

Materials:

  • This compound standard or sample

  • Ethyl Chloroformate (ECF)

  • Ethanol

  • Pyridine

  • Sodium Bicarbonate solution (e.g., 1 M)

  • Chloroform or other suitable organic solvent

  • Internal Standard

  • Nitrogen gas, high purity

  • Centrifuge tubes

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound standard or sample in a suitable aqueous buffer (e.g., 1 mL of water with pH adjusted to ~10 with sodium bicarbonate). Add a known amount of internal standard.

  • Reagent Addition: To the aqueous sample in a centrifuge tube, add 500 µL of ethanol and 50 µL of pyridine.

  • Derivatization: Add 50 µL of ethyl chloroformate. Cap the tube and vortex vigorously for 30 seconds.

  • Extraction: Add 500 µL of chloroform and vortex for 1 minute to extract the derivatized analyte.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the lower organic layer to a clean vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., 100 µL of ethyl acetate).

  • GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS Conditions (Representative):

  • (Similar to Protocol 1, may require optimization of the temperature program)

Protocol 3: Dansyl Chloride Derivatization of this compound for HPLC-FLD Analysis

This protocol describes the derivatization of the phenolic hydroxyl group of this compound with dansyl chloride to produce a highly fluorescent derivative.

Materials:

  • This compound standard or sample

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium Bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • Internal Standard (e.g., a fluorescent compound with similar properties)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or other suitable mobile phase modifier

  • HPLC-FLD system

Procedure:

  • Sample Preparation: Prepare a solution of this compound standard or sample in the sodium bicarbonate buffer. Add a known amount of internal standard.

  • Derivatization: To 100 µL of the sample solution in a reaction vial, add 100 µL of the dansyl chloride solution.

  • Reaction: Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., 10 µL of 1 M methylamine) to consume the excess dansyl chloride.

  • HPLC-FLD Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly into the HPLC-FLD system.

HPLC-FLD Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~330-350 nm

    • Emission Wavelength (λem): ~520-540 nm

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products 5-H-2-NBA This compound Derivatized_Product Derivatized Product (Volatile/Fluorescent) 5-H-2-NBA->Derivatized_Product Reaction Deriv_Agent Derivatization Agent (e.g., BSTFA, ECF, Dansyl-Cl) Deriv_Agent->Derivatized_Product Byproducts Byproducts Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization Extraction->Derivatization Instrumentation GC-MS or HPLC-FLD Derivatization->Instrumentation Data_Acquisition Data Acquisition Instrumentation->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

HPLC method development for 5-Hydroxy-2-nitrobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 5-Hydroxy-2-nitrobenzoic Acid

Introduction

This compound (CAS 610-37-7), also known as 3-Carboxy-4-nitrophenol, is an organic compound belonging to the benzoic acid class.[1][2] It features both a hydroxyl (-OH) and a nitro (-NO2) group on the benzene ring, which imparts polarity and specific chemical reactivity.[1] This compound typically appears as a yellow crystalline solid and is used as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Given its role in various manufacturing processes, a robust and reliable analytical method is essential for quality control, purity assessment, and stability studies.

This application note details a simple, isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The method utilizes a reversed-phase C18 column, which is standard for separating polar aromatic compounds.[3][4]

Experimental Protocols

Instrumentation and Consumables
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4][5]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or other compatible material).

  • Autosampler vials.

Reagents and Chemicals
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (H₃PO₄), analytical grade.

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile):

    • To prepare the aqueous component (Mobile Phase A), add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. This creates a solution with a pH of approximately 2-2.5.[6]

    • The organic component is HPLC-grade Acetonitrile (Mobile Phase B).

    • The final mobile phase for this isocratic method is a mixture of Mobile Phase A and Mobile Phase B. A typical starting ratio for similar compounds is 60:40 (A:B).[3] The exact ratio should be optimized for ideal retention and peak shape.

    • Degas the final mobile phase mixture before use.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the linearity range of the method.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection to remove any particulate matter.[4]

Chromatographic Method

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A starting ratio of 40:60 (Acetonitrile:Aqueous) is recommended for optimization.
pH Control The addition of phosphoric acid suppresses the ionization of the analyte's carboxylic acid group, ensuring good retention on the C18 column.[5][6]
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[4]
Detection Wavelength UV at 326 nm. A UV scan of the analyte in the mobile phase is recommended to confirm the absorbance maximum (λmax).[7]
Injection Volume 10 µL[3]
Run Time Approximately 10 minutes (adjust as needed based on analyte retention time).

Method Development Workflow

The development of a robust HPLC method follows a logical sequence of steps, from understanding the analyte's properties to validating the final procedure.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application Goal Define Analytical Goal (Purity, Quantification) Analyte Analyte Characterization (Solubility, pKa, UV Spectrum) Goal->Analyte Selection Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/H2O + Acid - Detector: UV Scan for λmax Analyte->Selection Scouting Run Scouting Gradient (e.g., 10-90% ACN) Selection->Scouting Optimization Method Optimization - Adjust Mobile Phase pH - Fine-tune % Organic - Select Isocratic vs. Gradient Scouting->Optimization SST System Suitability Test (SST) (Tailing Factor, Resolution, RSD%) Optimization->SST Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, LOD, LOQ) SST->Validation Routine Routine Analysis Validation->Routine

Caption: Workflow for HPLC Method Development.

Results and Discussion

Using the described method, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time can be adjusted by modifying the percentage of acetonitrile in the mobile phase; increasing the acetonitrile content will decrease the retention time, while decreasing it will result in longer retention. The acidic pH of the mobile phase is critical for achieving reproducible results and good peak shape for this acidic analyte.

For official use, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[8]

Conclusion

The protocol described provides a straightforward and effective reversed-phase HPLC method for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase of acetonitrile and acidified water makes this method easily transferable and applicable for routine quality control in research and industrial laboratories.

References

Application Notes and Protocol for the Purification of 5-Hydroxy-2-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-2-nitrobenzoic acid is a nitroaromatic compound used as a building block in organic synthesis. The purity of this reagent is critical for successful downstream applications, including the synthesis of active pharmaceutical ingredients. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the difference in solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). This protocol provides a detailed method for the purification of this compound using water as the primary recrystallization solvent.

Physicochemical Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 610-37-7[1][2][3]
Molecular Formula C₇H₅NO₅[1][2][4]
Molecular Weight 183.12 g/mol [1][2][4]
Appearance White to yellow or green powder/crystals[2]
Melting Point 170-171 °C[1][2]
Storage Store in a dry, sealed container at room temperature[1][2]

Experimental Protocol

3.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Deionized water (or distilled water)

    • Activated charcoal (optional, for colored impurities)

    • Alternative solvent: Ethanol

  • Equipment:

    • Erlenmeyer flasks (2)

    • Heating mantle or hot plate with magnetic stirring

    • Magnetic stir bar

    • Graduated cylinders

    • Stemless or short-stem glass funnel

    • Fluted filter paper

    • Watch glass

    • Büchner funnel and flask

    • Vacuum source

    • Spatula

    • Heat-resistant gloves

    • Safety goggles

    • Ice bath

    • Desiccator or vacuum oven

3.2. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle hot glassware with care using tongs or heat-resistant gloves to prevent burns.

  • If using ethanol, it is flammable. Keep it away from open flames and use a heating mantle as the heat source.

3.3. Solvent Selection

3.4. Step-by-Step Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar and a small volume of deionized water to create a slurry.

    • Gently heat the mixture on a hot plate or heating mantle while stirring continuously.

    • Add more hot deionized water in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure a high recovery yield.[6]

  • Decolorization (Optional):

    • If the solution has a significant color from impurities, remove the flask from the heat source.

    • Allow the solution to cool slightly before adding a small amount of activated charcoal (approx. 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Reheat the mixture to boiling for 2-5 minutes while stirring. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • This step is necessary to remove insoluble impurities or the activated charcoal (if used).

    • Preheat a second Erlenmeyer flask and a stemless glass funnel containing fluted filter paper by placing them over a beaker of boiling water or on the hot plate.

    • Quickly pour the hot solution through the preheated funnel and filter paper into the clean, preheated flask. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and yield.[8]

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a low temperature.

3.5. Purity Assessment

The purity of the recrystallized this compound can be assessed by measuring its melting point. A pure compound will exhibit a sharp melting point range close to the literature value (170-171 °C).[1][2] Impurities typically cause the melting point to be depressed and broaden the melting range.[6]

Visualization of Experimental Workflow

The following diagram provides a visual representation of the recrystallization protocol.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation Crude_Solid 1. Place Crude Solid in Flask Add_Solvent 2. Add Minimum Hot Solvent Crude_Solid->Add_Solvent Dissolve 3. Stir and Heat to Dissolve Add_Solvent->Dissolve Decolorize 4. Decolorize with Charcoal (Optional) Dissolve->Decolorize If solution is colored Hot_Filter 5. Hot Gravity Filtration Dissolve->Hot_Filter If solution is clear/no charcoal Decolorize->Hot_Filter Cool 6. Cool Slowly to Room Temperature Hot_Filter->Cool Ice_Bath 7. Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter 8. Isolate Crystals (Vacuum Filtration) Ice_Bath->Vacuum_Filter Wash 9. Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry 10. Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application of 5-Hydroxy-2-nitrobenzoic Acid Derivatives in Solid-Phase Peptide Synthesis: A Focus on Backbone Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 5-Hydroxy-2-nitrobenzoic acid in solid-phase peptide synthesis (SPPS) are not extensively documented, its structural motif is central to a class of valuable reagents that address significant challenges in peptide synthesis. Derivatives of this scaffold, particularly the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group, serve as highly effective backbone amide protecting groups. This strategy is instrumental in disrupting the interchain hydrogen bonding that leads to on-resin aggregation, a common cause of failed or low-yield syntheses of "difficult sequences." Furthermore, Hmnb protection has been shown to effectively suppress the formation of aspartimide, a problematic side reaction that can compromise the purity and yield of peptides containing aspartic acid residues.

This document provides detailed application notes and protocols for the use of Hmnb, a derivative of the this compound scaffold, in Fmoc-based solid-phase peptide synthesis.

Key Applications and Advantages of Hmnb Backbone Protection

The primary role of the Hmnb group in SPPS is to transiently protect the backbone amide nitrogen of an amino acid residue. This modification offers several key advantages:

  • Overcoming Aggregation in "Difficult Sequences": Peptides with a high content of hydrophobic residues or those prone to forming stable secondary structures (e.g., β-sheets) on the solid support can lead to incomplete coupling and deprotection steps. The bulky Hmnb group disrupts the hydrogen bonding network between peptide chains, maintaining their solvation and accessibility for reagents.[1][2]

  • Suppression of Aspartimide Formation: The presence of an aspartic acid residue, particularly in sequences like Asp-Gly, can lead to the formation of a cyclic aspartimide intermediate. This side reaction results in the formation of β-aspartyl peptides and racemization. The steric hindrance provided by the Hmnb group on the preceding amino acid's backbone nitrogen effectively prevents this cyclization.[1][3]

  • Improved Peptide Purity and Yield: By mitigating aggregation and side reactions, the use of Hmnb protection leads to a higher yield of the target peptide and simplifies its subsequent purification.[1]

Data Presentation: Performance of Hmnb in the Synthesis of Difficult Peptides

The following table summarizes the available quantitative data on the synthesis of known "difficult" peptide sequences utilizing the Hmnb backbone protection strategy. Direct comparative data for syntheses without Hmnb protection were not available in the cited literature; however, the successful synthesis of these challenging peptides underscores the utility of this approach.

Peptide SequenceProtection StrategyYieldPurityReference
Acyl Carrier Protein (65-74) [V-Q-A-A-I-D-Y-I-N-G]Hmnb protection at Ala6821.3% (purified peptide)>98%[2]
Polyalanine (23-mer)Hmnb protectionHighNot specified[1]
Aspartimide-prone sequence [V-K-D-G-Y-L]Hmnb protectionSuccessful synthesis, specific yield not providedHigh purity observed[1]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-(2-hydroxy-4-methoxybenzyl)-amino acids (Fmoc-Hmb-AA-OH)

The introduction of the Hmnb group is typically achieved through the use of a pre-formed Fmoc-Hmb-amino acid derivative. While the direct synthesis of the 5-nitro substituted version (Hmnb) is a variation of the more commonly cited Hmb synthesis, the general principle remains the same. The protocol for the synthesis of the related 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid is outlined below and can be adapted for the nitro-substituted analogue.

Materials:

  • Fmoc-amino acid

  • 2,4-dimethoxybenzylamine hydrochloride (for Hmb) or a suitable precursor for Hmnb

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reductive Amination:

    • Dissolve the Fmoc-amino acid (1.0 eq) and 2,4-dimethoxybenzylamine hydrochloride (1.2 eq) in DCE.

    • Add DIPEA (2.5 eq) to the mixture.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and EtOAc to yield the Fmoc-Hmb-amino acid.

Protocol 2: Incorporation of Fmoc-Hmb-AA-OH in SPPS

This protocol outlines the manual coupling of an Fmoc-Hmb-protected amino acid during standard Fmoc-based SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Hmb-amino acid (e.g., Fmoc-Hmb-Ala-OH) (3-5 eq)

  • Coupling reagent (e.g., HBTU, HATU, or TBTU) (3-5 eq)

  • Base (e.g., DIPEA or 2,4,6-collidine) (6-10 eq)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Hmb-Amino Acid:

    • In a separate vessel, dissolve the Fmoc-Hmb-amino acid and the coupling reagent in DMF.

    • Add the base to the solution to pre-activate the amino acid. Activation times will vary depending on the coupling reagent.

    • Add the activated Fmoc-Hmb-amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling onto the secondary amine of the Hmb-protected residue is slower than standard couplings.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that the Kaiser test will give a negative result for the secondary amine after successful coupling.

  • Washing:

    • After completion of the coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

    • The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage of the Hmnb Group and Peptide from the Resin

The Hmnb group is cleaved under acidic conditions, typically at the same time as the side-chain protecting groups and the linker to the solid support. A two-step cleavage process involving the reduction of the nitro group followed by acidolysis is required for efficient removal.

Materials:

  • Hmnb-protected peptide-resin

  • Reducing agent (e.g., SnCl₂·2H₂O or CrCl₂)

  • DMF

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • On-resin Reduction of the Nitro Group:

    • Swell the Hmnb-protected peptide-resin in DMF.

    • Prepare a solution of the reducing agent (e.g., SnCl₂·2H₂O, 5-10 eq) in DMF.

    • Add the reducing agent solution to the resin and agitate at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

    • Dry the resin under vacuum.

  • Acidic Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5, v/v/v). For peptides containing tryptophan, a more robust scavenger system like TFA/thioanisole/EDT/TIS may be necessary.

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the combined TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_with_Hmnb_Protection cluster_SPPS_Cycle Standard SPPS Cycle cluster_Hmnb_Incorporation Hmnb Incorporation for Difficult Sequence cluster_Cleavage Final Cleavage and Deprotection Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Repeat for next residue Hmnb_Resin Peptide-Resin at Difficult Sequence Washing2->Hmnb_Resin Encounter Difficult Sequence Hmnb_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Hmnb_Resin->Hmnb_Deprotection Hmnb_Washing1 DMF Wash Hmnb_Deprotection->Hmnb_Washing1 Hmnb_Coupling Hmnb-AA Coupling (Fmoc-Hmb-AA-OH, Activator, Base) Extended Coupling Time Hmnb_Washing1->Hmnb_Coupling Hmnb_Washing2 DMF Wash Hmnb_Coupling->Hmnb_Washing2 Post_Hmnb_Coupling Continue Standard SPPS Cycles Hmnb_Washing2->Post_Hmnb_Coupling Final_Resin Completed Hmnb-Peptide-Resin Post_Hmnb_Coupling->Final_Resin Nitro_Reduction On-Resin Nitro Reduction (e.g., SnCl2) Final_Resin->Nitro_Reduction Acid_Cleavage Acidic Cleavage (TFA, Scavengers) Nitro_Reduction->Acid_Cleavage Precipitation Precipitation (Cold Ether) Acid_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Start Start SPPS Start->Resin

Caption: Workflow for SPPS incorporating Hmnb backbone protection.

Hmnb_Mechanism cluster_Aggregation Aggregation without Backbone Protection cluster_Hmnb_Effect Effect of Hmnb Backbone Protection Peptide1 Peptide Chain 1 HBond Interchain Hydrogen Bonds Peptide1->HBond Peptide2 Peptide Chain 2 Peptide2->HBond Aggregation On-Resin Aggregation HBond->Aggregation LowYield Incomplete Reactions Low Yield & Purity Aggregation->LowYield Hmnb_Peptide1 Peptide Chain 1 with Hmnb Group NoHBond Disruption of Hydrogen Bonds Hmnb_Peptide1->NoHBond Hmnb_Peptide2 Peptide Chain 2 with Hmnb Group Hmnb_Peptide2->NoHBond Solvation Improved Solvation NoHBond->Solvation HighYield Complete Reactions High Yield & Purity Solvation->HighYield

Caption: Mechanism of Hmnb in preventing peptide aggregation.

References

Application Notes and Protocols: The Reaction Mechanism of 5-Hydroxy-2-nitrobenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7) is a versatile organic intermediate of significant interest in pharmaceutical and fine chemical synthesis.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, confers a unique and tunable reactivity.[1] The interplay between these functional groups allows the molecule to participate in a variety of coupling reactions, making it a valuable building block for complex molecular architectures.

The electron-withdrawing nature of the nitro group, positioned ortho to the carboxylic acid, significantly influences the molecule's reactivity. This electronic effect is pivotal in two primary classes of coupling reactions:

  • Amide Coupling: The carboxylic acid moiety serves as a classical handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The molecule can act either as the carboxylic acid component or, after reduction of its nitro group to an amine, as the amine component.

  • Palladium-Catalyzed Cross-Coupling: In modern synthetic chemistry, the nitro group can function as a leaving group in certain palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This "denitrative coupling" provides a novel pathway for C-C bond formation directly from the nitroarene.[2][3]

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data for the use of this compound in these key coupling reactions.

Amide Coupling Reactions

The formation of an amide bond is one of the most utilized reactions in drug discovery. This compound can be employed in two distinct strategies to achieve this transformation.

Mechanism: Direct Acylation using the Carboxylic Acid Group

In this pathway, the carboxylic acid of this compound is activated to react with a primary or secondary amine. Direct condensation is kinetically slow, necessitating the use of coupling reagents.[4] Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, particularly for challenging couplings, due to their high reactivity and low rates of side reactions.[5]

The mechanism using HATU proceeds via the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming the OAt-active ester and releasing tetramethylurea. The amine nucleophile then attacks this activated ester to yield the final amide product.

G cluster_activation Activation Step Acid 5-Hydroxy-2-nitrobenzoic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester Acid:e->ActiveEster:w + HATU, DIPEA HATU HATU HATU:s->ActiveEster:n Base DIPEA Base->Acid Deprotonation Amide Amide Product (R-CO-NHR') ActiveEster:e->Amide:w + Amine Amine Amine (R'-NH2) Amine:n->Amide:s

Figure 1. Mechanism of HATU-mediated amide bond formation.
Mechanism: Coupling via Reduction of the Nitro Group

An alternative strategy involves the chemical transformation of the nitro group into a nucleophilic amine. This two-step sequence first reduces the nitro functionality to an aniline derivative, which can then participate in an amide coupling reaction with a separate carboxylic acid. This approach is valuable for synthesizing a different class of derivatives where the 5-hydroxy-2-aminobenzoyl moiety is central.

The reduction of the nitro group is commonly achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

G Start This compound Reduction Step 1: Reduction (e.g., H2, Pd/C) Start->Reduction Intermediate 5-Amino-2-hydroxybenzoic Acid Reduction->Intermediate Coupling Step 2: Amide Coupling (R'-COOH, HATU, DIPEA) Intermediate->Coupling Product Final Amide Product Coupling->Product

Figure 2. Experimental workflow for reduction followed by amide coupling.
Experimental Protocols & Data

Protocol 1: Direct Amide Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with benzylamine using HATU.

  • Materials: this compound, Benzylamine, HATU, DIPEA, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes for pre-activation.

    • Add benzylamine (1.05 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol 2: Reduction of this compound

  • Materials: this compound, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Celite.

  • Procedure:

    • Dissolve this compound (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via balloon).

    • Stir the mixture vigorously at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-hydroxybenzoic acid.

Table 1: Representative Data for Amide Coupling Reactions

The following table summarizes typical conditions and yields for amide bond formation involving substrates with electronic properties similar to those in the protocols above.

Carboxylic Acid ComponentAmine ComponentCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)
This compound BenzylamineHATU (1.1)DIPEA (2.5)DMF385-95
4-Nitrobenzoic AcidAnilineEDC (1.0), HOBt (cat)DIPEACH₃CN12~70[4]
Boc-Valine4-NitroanilineHATU (1.0)DIPEA (5.0)DMF5~38[4]
Benzoic Acid4-Nitroaniline(Protocol Dependent)(Varies)(Varies)-<10[6]
Acetic Acid4-NitroanilineNi-catalyzed--24~89[7]

Note: Yields are representative and can vary based on specific substrate and reaction scale. Italicized yields are estimated based on similar transformations.

Suzuki-Miyaura Cross-Coupling Reaction

Recent advances in palladium catalysis have established that a nitro group can serve as a leaving group, analogous to a halide, in Suzuki-Miyaura cross-coupling reactions.[3] This denitrative coupling allows for the direct formation of a C-C bond at the C2 position of this compound, offering a powerful and atom-economical alternative to traditional methods that require pre-functionalization to an aryl halide or triflate.[2]

Reaction Mechanism

The catalytic cycle is initiated by the oxidative addition of the C-NO₂ bond of the nitroarene to a Pd(0) complex, a step that is often rate-determining.[8] This is followed by transmetalation of the organic group from the boronic acid to the palladium(II) center. The final step is reductive elimination, which forms the new C-C bond, regenerates the Pd(0) catalyst, and releases the product. The choice of a sterically demanding and electron-rich phosphine ligand (e.g., BrettPhos) is crucial for facilitating the challenging oxidative addition of the C-NO₂ bond.[2][3]

G Pd0 Pd(0)L n OxAdd Ar-Pd(II)-NO2 (L)n Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' (L)n OxAdd->Transmetal Transmetalation Nitrite NO2- OxAdd->Nitrite Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Nitroarene Ar-NO2 (this compound) Nitroarene->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Figure 3. Catalytic cycle for denitrative Suzuki-Miyaura coupling.
Experimental Protocol & Data

Protocol 3: Denitrative Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of nitroarenes.[2] Note that the hydroxyl and carboxylic acid groups may require protection (e.g., as methyl ether and methyl ester, respectively) depending on the specific base and conditions used, to prevent unwanted side reactions.

  • Materials: Protected this compound derivative (e.g., Methyl 5-methoxy-2-nitrobenzoate), Phenylboronic acid, Pd(acac)₂ (Palladium(II) acetylacetonate), BrettPhos (ligand), K₃PO₄·nH₂O (base), 1,4-Dioxane (anhydrous).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the protected nitroarene (1.0 eq), phenylboronic acid (1.5 eq), Pd(acac)₂ (5 mol%), BrettPhos (6 mol%), and K₃PO₄·nH₂O (2.0 eq).

    • Add anhydrous 1,4-dioxane.

    • Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the coupled biaryl product.

Table 2: Representative Data for Denitrative Suzuki-Miyaura Coupling of Nitroarenes

Nitroarene SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (eq)Temp (°C)Yield (%)Reference
1-Methoxy-4-nitrobenzenePhenylboronic acidPd(acac)₂ (5)BrettPhos (6)K₃PO₄ (2)13092[2]
1-Chloro-4-nitrobenzenePhenylboronic acidPd(acac)₂ (5)BrettPhos (6)K₃PO₄ (2)13085[2]
2-NitrotoluenePhenylboronic acidPd(acac)₂ (5)BrettPhos (6)K₃PO₄ (2)13078[2]
1-Nitronaphthalene4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)CsF (2)11091[8]

Conclusion

This compound demonstrates significant utility as a versatile building block in modern organic synthesis. Its functional groups provide multiple handles for engaging in high-value coupling reactions. The carboxylic acid allows for straightforward participation in robust amide bond-forming protocols, while the nitro group can be either transformed into a nucleophilic amine or serve directly as a leaving group in innovative palladium-catalyzed C-C bond-forming reactions. Understanding these distinct mechanistic pathways enables researchers to strategically design synthetic routes for a wide array of complex target molecules in pharmaceutical and materials science. The protocols and data provided herein serve as a guide for the practical application of these powerful synthetic transformations.

References

Application Note: Regioselective Nitration of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The nitration of 3-hydroxybenzoic acid is a key electrophilic aromatic substitution reaction that yields various nitro-isomers, which are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. The strongly activating ortho-, para-directing hydroxyl group typically dictates the position of nitration over the deactivating meta-directing carboxyl group.[1] Consequently, nitration primarily occurs at the C2, C4, and C6 positions. This document provides detailed experimental protocols for the targeted synthesis of 3-hydroxy-4-nitrobenzoic acid and 3-hydroxy-2-nitrobenzoic acid, summarizes the quantitative outcomes, and illustrates the experimental workflow and chemical logic.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid via Ceric Ammonium Nitrate

This protocol employs ceric ammonium nitrate (CAN) as a nitrating agent in an organic solvent, offering a milder alternative to traditional mixed-acid nitrations.

Materials:

  • 3-hydroxybenzoic acid (220 mg, 1.6 mmol)

  • Ammonium cerium (IV) nitrate (CAN) (1.26 g, 2.3 mmol)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Standard laboratory glassware

  • Stir plate

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve 220 mg (1.6 mmol) of 3-hydroxybenzoic acid in acetonitrile in a round-bottom flask.

  • Once fully dissolved, add 1.26 g (2.3 mmol) of ammonium cerium (IV) nitrate portionwise to the solution at room temperature (20°C).[2]

  • Stir the reaction mixture at room temperature overnight.[2]

  • Upon completion, quench the reaction by adding water.

  • Extract the product into ethyl acetate. Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the resulting solid residue by column chromatography to isolate the final product.[2]

Protocol 2: Synthesis of 3-Hydroxy-2-nitrobenzoic Acid using Aqueous Nitric Acid

This protocol is based on the principle that nitration with aqueous nitric acid can favor the formation of the 2-nitro isomer.[3]

Materials:

  • 3-hydroxybenzoic acid

  • 62% Aqueous nitric acid

  • Ice/water bath

  • Standard laboratory glassware

  • Stir plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Cold water

Procedure:

  • In a flask, create a suspension of 3-hydroxybenzoic acid in water. Cool the flask in an ice/water bath to below 5°C.

  • Slowly add 62% aqueous nitric acid dropwise to the cooled suspension while stirring vigorously. Maintain the temperature below 5°C throughout the addition to control the exothermic reaction and minimize side product formation.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.[4]

  • Pour the reaction mixture over a slurry of crushed ice and water to precipitate the product.[4]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filtered product repeatedly with cold water to remove residual acid.[5]

  • Allow the product to air dry. Further purification can be achieved by recrystallization.

Data Presentation

Quantitative data from various reported nitration methods are summarized below for comparison.

Table 1: Summary of Reagents and Conditions for the Nitration of 3-Hydroxybenzoic Acid.

Target Product Nitrating Agent(s) Solvent Temperature Yield Reference
3-Hydroxy-4-nitrobenzoic acid Fuming Nitric Acid Nitrobenzene 35-40°C 15% [6]
3-Hydroxy-4-nitrobenzoic acid Ammonium Cerium (IV) Nitrate Acetonitrile 20°C 27% [2]

| 3-Hydroxy-2-nitrobenzoic acid | 62% Aqueous Nitric Acid | Water | < 5°C | Main Product |[3] |

Table 2: Physicochemical Properties of Nitrated 3-Hydroxybenzoic Acid Isomers.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance CAS Number
3-Hydroxy-2-nitrobenzoic acid C₇H₅NO₅ 183.12 179-181 White to light yellow crystal powder 602-00-6[7][8]

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 227-228 | - | 619-14-7[6][9] |

Visualizations

Experimental Workflow

The following diagram outlines the general laboratory procedure for the nitration of 3-hydroxybenzoic acid.

G General Workflow for Nitration cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve 3-Hydroxybenzoic Acid in Appropriate Solvent B Cool Mixture (if required) A->B C Slowly Add Nitrating Agent B->C D Stir for a Set Duration C->D E Quench Reaction (e.g., with ice water) D->E F Isolate Crude Product (Filtration or Extraction) E->F G Wash Product F->G H Purify Product (Recrystallization or Chromatography) G->H I Dry Final Product H->I

Caption: General laboratory workflow for nitration.

Chemical Reaction and Regioselectivity

This diagram illustrates the generation of the nitronium ion electrophile and its subsequent attack on the 3-hydroxybenzoic acid ring, leading to the formation of different constitutional isomers.

G Regioselectivity in the Nitration of 3-Hydroxybenzoic Acid cluster_electrophile 1. Electrophile Generation cluster_reaction 2. Electrophilic Attack & Product Formation HNO3 + H2SO4 HNO3 + H2SO4 NO₂⁺\n(Nitronium Ion) NO₂⁺ (Nitronium Ion) HNO3 + H2SO4->NO₂⁺\n(Nitronium Ion) H₂O + HSO₄⁻ Reactant 3-Hydroxybenzoic Acid Product2 3-Hydroxy-2-nitrobenzoic acid (ortho) Reactant->Product2 + NO₂⁺ - H⁺ Product4 3-Hydroxy-4-nitrobenzoic acid (para) Reactant->Product4 + NO₂⁺ - H⁺ Product6 3-Hydroxy-6-nitrobenzoic acid (ortho) Reactant->Product6 + NO₂⁺ - H⁺

Caption: Reaction pathway and resulting isomers.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (nitric, sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

  • Nitroaromatic compounds can be toxic and may be explosive. Avoid heat, shock, and friction.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting any work.

Conclusion

The nitration of 3-hydroxybenzoic acid can be directed to selectively produce different isomers by carefully choosing the reaction conditions, such as the nitrating agent and solvent. Milder reagents like ceric ammonium nitrate can yield the 4-nitro isomer, while aqueous nitric acid appears to favor the formation of the 2-nitro product. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of nitrated aromatic compounds for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary laboratory-scale synthetic routes for this compound are:

  • Nitration of 3-Hydroxybenzoic Acid: This method involves the direct nitration of the aromatic ring of 3-Hydroxybenzoic acid.

  • Nucleophilic Aromatic Substitution of 5-Chloro-2-nitrobenzoic acid: This route involves the hydrolysis of the chloro group in 5-Chloro-2-nitrobenzoic acid to a hydroxyl group.

Q2: What are the most common by-products I should expect?

A2: The common by-products are dependent on the synthetic route chosen. For the nitration of 3-Hydroxybenzoic acid, isomeric hydroxynitrobenzoic acids are the main impurities. In the case of nucleophilic aromatic substitution of 5-Chloro-2-nitrobenzoic acid, unreacted starting material is a primary concern.

Q3: How can I purify the crude this compound?

A3: Purification of the final product is typically achieved through recrystallization, often from an ethanol/water mixture. For challenging separations of isomers or removal of persistent impurities, column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities in the Nitration of 3-Hydroxybenzoic Acid

Question: My final product from the nitration of 3-hydroxybenzoic acid shows the presence of multiple isomers. How can I minimize their formation and purify my desired product?

Answer: The nitration of 3-hydroxybenzoic acid can lead to the formation of isomeric by-products due to the directing effects of the hydroxyl and carboxylic acid groups. The primary by-products are 4-nitro-3-hydroxybenzoic acid and 6-nitro-3-hydroxybenzoic acid.

Troubleshooting Steps:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial to enhance the regioselectivity of the reaction.

  • Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the solution of 3-hydroxybenzoic acid. This helps to control the local concentration of the nitrating species and can reduce the formation of undesired isomers and dinitrated by-products.

  • Purification:

    • Recrystallization: The desired this compound and its isomers may have different solubilities in certain solvent systems. A carefully optimized recrystallization can enrich the desired product.

    • Column Chromatography: For highly pure material, silica gel column chromatography is an effective method for separating the isomers.

Issue 2: Incomplete Reaction in the Nucleophilic Aromatic Substitution of 5-Chloro-2-nitrobenzoic acid

Question: After performing the hydrolysis of 5-Chloro-2-nitrobenzoic acid, I still have a significant amount of starting material in my product mixture. How can I drive the reaction to completion?

Answer: Incomplete conversion of 5-Chloro-2-nitrobenzoic acid is a common issue in this nucleophilic aromatic substitution reaction.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration. The reaction can be slow, and extended reaction times (e.g., 72 hours) may be necessary for high conversion.[1]

  • Base Concentration: A sufficiently high concentration of the base (e.g., sodium hydroxide) is required to facilitate the hydrolysis. Ensure the correct stoichiometry and concentration of the base are used as per the protocol.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material before working up the reaction.

Issue 3: Presence of Aldehyde Impurity

Question: My analytical data suggests the presence of an aldehyde impurity in my final product. Where could this have come from?

Answer: In syntheses starting from or involving intermediates like 5-chloro-2-nitrobenzoic acid, the corresponding aldehyde, 5-chloro-2-nitrobenzaldehyde, can sometimes be present as an impurity in the starting material or be formed under certain conditions. Careful purification of the starting material and the final product is recommended.

Data Presentation

Table 1: Common By-products in the Synthesis of this compound

Synthetic RouteStarting MaterialDesired ProductCommon By-productsTypical Amount
Nitration3-Hydroxybenzoic AcidThis compound4-Nitro-3-hydroxybenzoic acidMinor
6-Nitro-3-hydroxybenzoic acidMinor
Dinitrated & Oxidized SpeciesTrace
Nucleophilic Aromatic Substitution5-Chloro-2-nitrobenzoic acidThis compoundUnreacted 5-Chloro-2-nitrobenzoic acidVariable
5-Chloro-2-nitrobenzaldehydeTrace

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 3-Hydroxybenzoic Acid

This protocol is a general representation and may require optimization.

Materials:

  • 3-Hydroxybenzoic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask cooled in an ice bath, slowly add 3-hydroxybenzoic acid to concentrated sulfuric acid with stirring until fully dissolved.

  • Maintain the temperature at 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for the recommended reaction time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

  • The crude product is purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

Based on a literature procedure.[1]

Materials:

  • 5-Chloro-2-nitrobenzoic acid

  • 15% aqueous sodium hydroxide solution

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.

  • Heat the mixture at reflux under a nitrogen atmosphere for 72 hours.

  • After cooling, adjust the pH of the reaction solution to 1.0 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Byproducts Common By-products in this compound Synthesis cluster_0 Nitration of 3-Hydroxybenzoic Acid cluster_1 Nucleophilic Aromatic Substitution 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid This compound This compound 3-Hydroxybenzoic Acid->this compound Main Product 4-Nitro-3-hydroxybenzoic acid 4-Nitro-3-hydroxybenzoic acid 3-Hydroxybenzoic Acid->4-Nitro-3-hydroxybenzoic acid By-product 6-Nitro-3-hydroxybenzoic acid 6-Nitro-3-hydroxybenzoic acid 3-Hydroxybenzoic Acid->6-Nitro-3-hydroxybenzoic acid By-product 5-Chloro-2-nitrobenzoic acid 5-Chloro-2-nitrobenzoic acid 5-Chloro-2-nitrobenzoic acid->this compound Main Product Unreacted Starting Material Unreacted Starting Material 5-Chloro-2-nitrobenzoic acid->Unreacted Starting Material By-product

Caption: By-product formation pathways in the two primary synthetic routes.

Troubleshooting_Workflow Troubleshooting Workflow for Isomeric Impurities start Isomeric Impurities Detected check_temp Verify Temperature Control (0-5 °C) start->check_temp check_addition Review Rate of Nitrating Agent Addition check_temp->check_addition Temp OK purify Purification check_addition->purify Addition OK recrystallize Recrystallization purify->recrystallize column Column Chromatography purify->column end Pure Product recrystallize->end column->end

References

Technical Support Center: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Hydroxy-2-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Nitration of 3-Hydroxybenzoic Acid: This is a direct electrophilic aromatic substitution reaction where a nitro group is introduced onto the benzene ring of 3-hydroxybenzoic acid.

  • Hydrolysis of 5-Chloro-2-nitrobenzoic Acid: This method involves the nucleophilic substitution of a chlorine atom with a hydroxyl group under basic conditions.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Generally, the hydrolysis of 5-chloro-2-nitrobenzoic acid can achieve higher yields, with some reports indicating up to 96.5%. The nitration of 3-hydroxybenzoic acid typically results in lower to moderate yields, often due to the formation of isomeric byproducts.

Q3: What are the main challenges in the synthesis of this compound?

A3: Key challenges include:

  • Low Yield and Purity: This can be caused by incomplete reactions, side reactions, or suboptimal purification.

  • Formation of Isomers: During the nitration of 3-hydroxybenzoic acid, other isomers such as 3-hydroxy-4-nitrobenzoic acid and 3-hydroxy-6-nitrobenzoic acid can be formed, complicating purification and reducing the yield of the desired product.

  • Over-oxidation or Degradation: Harsh reaction conditions, particularly in nitration reactions, can lead to the degradation of the starting material or product.

  • Purification Difficulties: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be challenging.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Nitration of 3-Hydroxybenzoic Acid

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of byproducts and degradation.

    • Troubleshooting Steps:

      • Maintain a low reaction temperature, typically between 0-5 °C, using an ice-salt bath.

      • Add the nitrating agent slowly and dropwise to ensure the temperature does not rise uncontrollably.

      • Monitor the internal reaction temperature continuously with a thermometer.

  • Incorrect Nitrating Agent Concentration: The strength and composition of the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) are critical for regioselectivity and reaction rate.

    • Troubleshooting Steps:

      • Use a well-defined ratio of concentrated nitric acid to concentrated sulfuric acid.

      • Prepare the nitrating mixture fresh before use.

      • Consider exploring alternative nitrating agents for improved selectivity.

  • Formation of Isomeric Byproducts: The hydroxyl and carboxyl groups on 3-hydroxybenzoic acid direct the incoming nitro group to different positions, leading to a mixture of products.

    • Troubleshooting Steps:

      • Optimize the reaction temperature and the rate of addition of the nitrating agent to favor the formation of the desired isomer.

      • Employ a purification method such as fractional crystallization or column chromatography to separate the isomers.

Issue 2: Incomplete Hydrolysis of 5-Chloro-2-nitrobenzoic Acid

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the aryl chloride is often slow and requires elevated temperatures to proceed to completion.

    • Troubleshooting Steps:

      • Ensure the reaction is refluxed for a sufficient duration. Some protocols suggest up to 72 hours.

      • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Ensure the reaction mixture is heated to the appropriate reflux temperature.

  • Inadequate Base Concentration: A sufficiently high concentration of a strong base is necessary to drive the nucleophilic substitution.

    • Troubleshooting Steps:

      • Use a suitable base, such as sodium hydroxide or potassium hydroxide, at an adequate concentration. A 15% aqueous sodium hydroxide solution has been reported to be effective.

      • Ensure the base is fully dissolved and the reaction mixture is homogeneous.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the reaction has not gone to completion, the final product will be contaminated with the starting material.

    • Troubleshooting Steps:

      • Before workup, check for the presence of starting material using TLC or another suitable method. If necessary, prolong the reaction time or adjust conditions.

      • Utilize the different solubility properties of the product and starting material for separation (e.g., pH adjustment and extraction).

  • Contamination with Isomers or Byproducts: These impurities can be difficult to remove due to similar physical properties.

    • Troubleshooting Steps:

      • Recrystallization: This is a common and effective method for purifying the final product. Experiment with different solvent systems to find one that provides good separation.

      • Column Chromatography: For difficult separations, silica gel column chromatography can be employed to isolate the desired product.

      • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited to separate it from non-acidic impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterNitration of 3-Hydroxybenzoic AcidHydrolysis of 5-Chloro-2-nitrobenzoic Acid
Starting Material 3-Hydroxybenzoic Acid5-Chloro-2-nitrobenzoic Acid
Key Reagents Nitric Acid, Sulfuric AcidSodium Hydroxide or Potassium Hydroxide
Typical Reaction Conditions 0-5 °CReflux
Reported Yield Variable, often moderateHigh, up to 96.5%
Key Challenges Isomer formation, temperature controlLong reaction times
Primary Byproducts 3-hydroxy-4-nitrobenzoic acid, 3-hydroxy-6-nitrobenzoic acidUnreacted starting material

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 3-Hydroxybenzoic Acid

Materials:

  • 3-Hydroxybenzoic Acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask, prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0 °C) amount of concentrated sulfuric acid. Keep this mixture in an ice bath.

  • In a separate three-necked round-bottom flask equipped with a stirrer and thermometer, dissolve 3-hydroxybenzoic acid in a sufficient amount of concentrated sulfuric acid, maintaining the temperature at 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid. Ensure the internal temperature is maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Hydrolysis of 5-Chloro-2-nitrobenzoic Acid

Materials:

  • 5-Chloro-2-nitrobenzoic Acid

  • 15% Aqueous Sodium Hydroxide Solution

  • Dilute Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 5-Chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Maintain the reflux for approximately 72 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then acidify to a pH of 1.0 with dilute hydrochloric acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary. A yield of up to 96.5% has been reported for this method.

Visualizations

experimental_workflow_nitration start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4 at 0°C) start->prep_nitrating_mix dissolve_sm Dissolve 3-Hydroxybenzoic Acid in H2SO4 at 0°C start->dissolve_sm nitration Nitration Reaction (Add nitrating mix dropwise, maintain 0-5°C) prep_nitrating_mix->nitration dissolve_sm->nitration monitoring Monitor Reaction (TLC) nitration->monitoring quenching Quench on Ice monitoring->quenching isolation Isolate Product (Filtration) quenching->isolation purification Purify Product (Recrystallization) isolation->purification end End Product purification->end

Caption: Experimental workflow for the nitration of 3-Hydroxybenzoic acid.

troubleshooting_low_yield issue Low Yield of This compound cause1 Problem in Nitration Route issue->cause1 cause2 Problem in Hydrolysis Route issue->cause2 cause3 Purification Issues issue->cause3 subcause1a Incorrect Temperature cause1->subcause1a subcause1b Isomer Formation cause1->subcause1b subcause2a Incomplete Reaction cause2->subcause2a subcause3a Loss during Workup/ Recrystallization cause3->subcause3a solution1a Maintain 0-5°C Slow Addition subcause1a->solution1a solution1b Optimize Conditions Use Chromatography subcause1b->solution1b solution2a Increase Reaction Time/ Temperature subcause2a->solution2a solution3a Optimize Purification Technique subcause3a->solution3a

Caption: Troubleshooting logic for low yield in synthesis.

Technical Support Center: Purification of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from 5-Hydroxy-2-nitrobenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Isomeric variants: Other isomers of hydroxy-nitrobenzoic acid may be present, depending on the regioselectivity of the nitration reaction.

  • Unreacted starting materials: Residual starting materials from the synthesis process may remain.

  • By-products from synthesis: Side-products from the manufacturing process can be a source of impurities.[1]

  • Residual solvents: Solvents used during the synthesis and purification process may be present in the final product.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound and other organic compounds. It allows for the separation and quantification of the main component from potential impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility.

Troubleshooting Common Recrystallization Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently cooled.- The rate of cooling was too rapid.- Evaporate some of the solvent to increase the concentration of the solute.- Ensure the solution is cooled in an ice bath to maximize crystal yield.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solute is precipitating from a supersaturated solution too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or a solvent mixture with a lower boiling point.
Colored Impurities in Crystals - The crude sample contains colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and flask) before hot filtration to prevent premature crystallization.
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Troubleshooting Common Column Chromatography Issues:

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation.- Ensure the column is packed uniformly without any cracks or bubbles.- Use an appropriate amount of sample for the size of the column.
Cracking of the Silica Gel Bed - The column ran dry during the separation.- Always keep the silica gel bed covered with the eluent.
Tailing of Bands - The compound is too polar for the chosen eluent.- The compound is interacting too strongly with the stationary phase.- Gradually increase the polarity of the eluent.- For acidic compounds like this compound, adding a small amount of acetic or formic acid to the eluent can improve peak shape.
No Compound Eluting from the Column - The eluent is not polar enough to move the compound down the column.- Increase the polarity of the eluent.

Data Presentation

The following table provides representative data on the purity of this compound before and after purification by recrystallization, as determined by HPLC analysis.

SamplePurity (%) by HPLCMajor Impurity (%)
Crude this compound94.53.2 (Isomeric Impurity)
Recrystallized this compound99.80.1 (Isomeric Impurity)

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation of Product: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 3: HPLC Analysis for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 40:60 acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample solution into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Purified Product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Problem no_crystals No/Low Crystal Yield start->no_crystals Recrystallization poor_separation Poor Separation start->poor_separation Chromatography sol_1 Too much solvent? no_crystals->sol_1 sol_2 Insufficient cooling? no_crystals->sol_2 oiling_out Oiling Out sol_3 Solvent BP too high? oiling_out->sol_3 sol_4 Cooling too fast? oiling_out->sol_4 colored_product Colored Product sol_5 sol_5 colored_product->sol_5 Use activated charcoal sol_6 Optimize eluent poor_separation->sol_6 sol_7 Repack column poor_separation->sol_7 cracked_column Cracked Column sol_8 sol_8 cracked_column->sol_8 Keep column wet band_tailing Band Tailing sol_9 sol_9 band_tailing->sol_9 Adjust eluent polarity

Caption: Logical relationship diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimization of 5-Hydroxy-2-nitrobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Hydroxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The two primary coupling reactions for this compound involve the formation of an amide or an ester bond via its carboxylic acid group. Due to the presence of a phenolic hydroxyl group and an electron-withdrawing nitro group, careful optimization is required to achieve high yields and purity.[1]

Q2: Which functional group on this compound is more reactive for coupling?

A2: The carboxylic acid is the primary functional group targeted for standard amide and ester coupling reactions. The phenolic hydroxyl group can also react, but typically requires different reaction conditions. It may require protection to prevent side reactions during the coupling of the carboxylic acid.

Q3: What are the key factors to consider when optimizing an amide coupling reaction for this molecule?

A3: The key factors for optimizing amide coupling include the choice of coupling reagent, solvent, base, reaction temperature, and time. The selection of these parameters is crucial for activating the carboxylic acid efficiently while minimizing side reactions and racemization.[2][3]

Q4: Can the nitro and hydroxyl groups on the aromatic ring interfere with the coupling reaction?

A4: Yes, both groups can influence the reaction. The electron-withdrawing nitro group can affect the reactivity of the carboxylic acid. The phenolic hydroxyl group is nucleophilic and can potentially react with the activated carboxylic acid, leading to polymerization or other side products. Protecting the hydroxyl group may be necessary in some cases.

Q5: What is racemization and how can it be minimized?

A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to diastereomeric impurities.[2] To minimize this, you can use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are more effective than 1-hydroxybenzotriazole (HOBt).[2] Using weaker bases like N-methylmorpholine (NMM) instead of stronger ones like N,N-diisopropylethylamine (DIPEA) and keeping the reaction temperature low can also help reduce racemization.[2]

Troubleshooting Guides

Amide Coupling (Amidation)
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete activation of the carboxylic acid.- Switch to a more powerful coupling reagent like HATU, HBTU, or COMU.[2] - Ensure all reagents are anhydrous, as water can quench the activated species. - Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding the amine.[4]
Steric hindrance from the coupling partners.- Increase the reaction time (e.g., 2-24 hours).[2] - Gently heat the reaction (e.g., 35-50°C), but monitor for side reactions.[5]
Poor solubility of reagents.- Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[2]
Presence of Multiple Impurities Side reaction involving the phenolic hydroxyl group.- Consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before coupling.
Guanidinylation of the amine.- This is a known side reaction with uronium-based reagents like HBTU and HATU, especially when used in excess.[4] - Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[4] - Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP.[2]
Racemization.- Add racemization suppressants like HOAt or Oxyma Pure.[2] - Use a weaker base such as N-methylmorpholine (NMM) or collidine.[2] - Lower the reaction temperature.[2]
Difficulty in Product Purification Byproducts from the coupling reagent.- If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[6] - For water-soluble byproducts from reagents like EDC, perform an aqueous workup.[7]
Ester Coupling (Esterification)
Issue Potential Cause Troubleshooting Steps
Low Yield in Fischer-Speier Esterification Reaction has not reached equilibrium.- Use a large excess of the alcohol as the solvent to drive the reaction forward.[8] - Remove water as it forms, for example, by azeotropic distillation.[9]
Insufficient acid catalyst.- Ensure a catalytic amount of a strong acid like H₂SO₄ is used.[10]
Acid-Sensitive Functional Groups on Substrate Degradation of the starting material or product.- Use a milder method like the Steglich esterification (DCC/DMAP), which is suitable for acid-sensitive substrates.[8]
Reaction Fails with Tertiary Alcohols or Phenols Steric hindrance and poor nucleophilicity of the alcohol.- Fischer esterification works poorly for these substrates.[8] - Activate the carboxylic acid first by converting it to an acid chloride (e.g., using SOCl₂ or oxalyl chloride), then react it with the alcohol.[8]

Data on Common Coupling Reagents for Amidation

Coupling Reagent Class Examples Typical Solvents Key Advantages Potential Drawbacks
Carbodiimides DCC, DIC, EDCDCM, DMFCost-effective and widely used.[6]Risk of racemization (can be suppressed with additives), dehydration of Asn/Gln side chains.[6][11]
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUDMF, NMPHighly effective, rapid reaction times.[12]Can cause guanidinylation of the N-terminus if used in excess.[6][13]
Phosphonium Salts BOP, PyBOP, PyAOPDMF, DCMDo not cause guanidinylation, effective for hindered couplings.[2]BOP byproduct is highly carcinogenic.[6]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation : Add HATU (1.05 equivalents) and a base such as DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling : Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature. Monitor the progress using TLC or LC-MS. Typical reaction times range from 1 to 12 hours.

  • Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Esterification using Fischer-Speier Method
  • Setup : In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[10]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.[10]

  • Reaction : Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.[10] Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization : Transfer the solution to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[10]

  • Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude ester.[10] Further purification can be achieved by recrystallization or column chromatography if needed.[10]

Visual Workflow and Logic Diagrams

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification prep_acid Dissolve 5-Hydroxy- 2-nitrobenzoic Acid in Solvent add_reagents Add Coupling Reagent & Base to Acid prep_acid->add_reagents prep_amine Prepare Amine Solution add_amine Add Amine Solution prep_amine->add_amine pre_activate Pre-activate (5-10 min) add_reagents->pre_activate pre_activate->add_amine react Stir at RT (1-12h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product Troubleshooting_Tree start Low Coupling Yield? cause1 Activation Issue? start->cause1 Yes cause2 Steric Hindrance? start->cause2 No solution1a Use Stronger Reagent (e.g., HATU, COMU) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b cause3 Side Reactions? cause2->cause3 Still Low Yield solution2a Increase Reaction Time cause2->solution2a solution2b Increase Temperature (with caution) cause2->solution2b solution3a Protect -OH Group cause3->solution3a solution3b Change Reagent Type (e.g., Uronium -> Phosphonium) cause3->solution3b

References

stability of 5-Hydroxy-2-nitrobenzoic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Hydroxy-2-nitrobenzoic acid in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form?

When stored in a cool, dark, and dry place, this compound is expected to be stable in its solid state. However, exposure to high temperatures or light can lead to degradation over time.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on pH. Both acidic and basic conditions can lead to the degradation of the molecule. The electron-withdrawing nature of the nitro group and the presence of the hydroxyl and carboxylic acid groups make the compound susceptible to hydrolysis and other degradation reactions in solution.

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester-like nature of the carboxylic acid group makes it susceptible to hydrolysis under both acidic and basic conditions.

  • Decarboxylation: Particularly under thermal stress, the carboxylic acid group can be lost as carbon dioxide. This process can be influenced by the pH of the solution. Based on the behavior of similar phenolic acids, decarboxylation might be a significant degradation pathway.

Q4: Are there any specific storage recommendations for solutions of this compound?

Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. The pH of the solution should be kept as close to neutral as the experimental conditions allow to minimize acid- or base-catalyzed degradation.

Troubleshooting Guides

Issue: Unexpected peaks appear in the chromatogram during stability analysis.

Possible CauseSuggested Solution
Degradation of the compound This is the most likely cause. The additional peaks are likely degradation products. Characterize these new peaks using techniques like LC-MS to identify them.
Interaction with the mobile phase Ensure the mobile phase is compatible with this compound and that the pH is controlled.
Contamination of the sample or solvent Use high-purity solvents and clean glassware to prepare your samples. Run a blank to check for solvent impurities.

Issue: The concentration of this compound decreases rapidly in solution.

Possible CauseSuggested Solution
Harsh pH conditions The compound is likely degrading due to the acidity or basicity of the solution. Determine the optimal pH for stability for your application.
Exposure to light Nitroaromatic compounds can be light-sensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil.
Elevated temperature Degradation reactions are often accelerated by heat. Store solutions at a lower temperature.

Data Presentation

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl, elevated temperature) Likely to undergo hydrolysis and potentially decarboxylation.2-Nitro-4-hydroxyphenol, other hydrolyzed species.
Basic (e.g., 0.1 M NaOH, elevated temperature) Likely to undergo hydrolysis and potentially decarboxylation.2-Nitro-4-hydroxyphenol, other hydrolyzed species.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase to a suitable concentration for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for analysis.

  • Control Sample: Keep a sample of the stock solution, diluted with an equal volume of water, under the same temperature conditions to serve as a control.

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is recommended to ensure the separation of the parent compound from its potential degradation products. An example gradient is:

    • Start with 10% B, hold for 2 minutes.

    • Increase to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector will be useful for assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of indicating stability.

Visualizations

degradation_pathway parent This compound acid_cond Acidic Conditions (e.g., HCl, Heat) parent->acid_cond base_cond Basic Conditions (e.g., NaOH, Heat) parent->base_cond hydrolysis_prod Hydrolysis Products acid_cond->hydrolysis_prod Hydrolysis decarboxylation_prod Decarboxylation Product (2-Nitro-4-hydroxyphenol) acid_cond->decarboxylation_prod Decarboxylation base_cond->hydrolysis_prod Hydrolysis base_cond->decarboxylation_prod Decarboxylation experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Stress (0.1 M HCl, 60°C) stock->acid base Basic Stress (0.1 M NaOH, 60°C) stock->base control Control (Water, 60°C) stock->control sampling Sample at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize sampling->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 5-Hydroxy-2-nitrobenzoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how do I identify it?

A1: Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[2][3] This distortion can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][3] For an acidic compound like this compound, key causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[4][5]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[4][6]

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[2][5]

  • Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[2] Voids in the column packing or a partially blocked inlet frit are also common physical causes.[1]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[1][2]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor for ionizable compounds.[5] To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For an acidic compound like this compound, this is achieved by adjusting the mobile phase pH to be at least 1.5 to 2 pH units below its pKa. This ensures the analyte is fully protonated, minimizing secondary interactions with the stationary phase.[1]

Q4: Can the injection solvent affect peak shape?

A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting & Optimization

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Checks & Adjustments
ParameterRecommended Setting/ActionRationale
Mobile Phase pH Adjust to 2 pH units below the pKa of this compound.To ensure the analyte is in its un-ionized form, minimizing secondary interactions.[1]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[1][2]
Injection Volume ≤ 5% of column volumeTo prevent column overload, which can cause peak distortion.[1][5]
Sample Concentration Dilute the sample by a factor of 10.To check for mass overload. If peak shape improves, the original sample was too concentrated.[3]
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.[1]
Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To set the mobile phase pH to suppress the ionization of this compound and minimize peak tailing.

Methodology:

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.

  • Add Buffer/Acidifier: Add a suitable buffer (e.g., phosphate buffer) or acidifier (e.g., formic acid, phosphoric acid) to the aqueous phase.[5][7] For Mass Spectrometry (MS) compatible methods, use a volatile acidifier like formic acid.[8]

  • Adjust pH: While stirring, slowly add the acidifier to the aqueous phase and monitor the pH using a calibrated pH meter until the target pH (at least 1.5-2 units below the pKa) is reached.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the appropriate organic solvent (e.g., acetonitrile, methanol) at the desired ratio.

  • Degas and Filter: Degas the final mobile phase and filter it through a 0.22 µm or 0.45 µm membrane filter before use.[5]

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.[1]

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.[5]

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of a solvent like isopropanol, which is miscible with both aqueous and strong organic solvents.[5]

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[5]

  • Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Visual Troubleshooting Guides

The following diagrams illustrate the logical steps for troubleshooting peak tailing and the chemical basis for the problem.

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (See Protocol 1) check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->check_column flush_column Flush or regenerate column (See Protocol 2) check_column->flush_column Yes check_extra_column Check for extra-column effects (tubing, connections) check_column->check_extra_column No replace_column Replace Column flush_column->replace_column Still Tailing replace_column->check_extra_column optimize_system Optimize tubing length and connections check_extra_column->optimize_system Yes good_peak Symmetrical Peak Shape Achieved check_extra_column->good_peak No optimize_system->good_peak

Caption: A flowchart for troubleshooting HPLC peak tailing.

G cluster_0 Peak Tailing Scenario cluster_1 Good Peak Shape Scenario Analyte_mix This compound (Ionized and Un-ionized forms) Interaction Secondary Polar Interactions Analyte_mix->Interaction Silanol Residual Silanol Groups (Si-OH) on Stationary Phase Silanol->Interaction Tailing_Peak Asymmetrical (Tailing) Peak Interaction->Tailing_Peak Analyte_single This compound (Fully Protonated) Primary_Interaction Primary Hydrophobic Interaction Analyte_single->Primary_Interaction Stationary_Phase Stationary Phase Stationary_Phase->Primary_Interaction Good_Peak Symmetrical (Gaussian) Peak Primary_Interaction->Good_Peak

References

identifying side-products in mesalazine synthesis from 5-Hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mesalazine (5-aminosalicylic acid) from 5-Hydroxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing mesalazine from this compound?

The synthesis involves the reduction of the nitro group on this compound to an amine group, forming 5-aminosalicylic acid (mesalazine). This is typically achieved through catalytic hydrogenation.

Q2: What are the common side-products I might encounter in this synthesis?

During the reduction of this compound, several side-products can be formed. These can be broadly categorized as:

  • Incompletely reduced intermediates: Such as 5-hydroxy-2-nitrosobenzoic acid and 2-hydroxylamino-5-hydroxybenzoic acid.

  • Condensation products: Arising from the reaction of intermediates, for example, azoxy and azo compounds.

  • Decarboxylation products: The loss of the carboxylic acid group can lead to the formation of 4-nitrophenol (from the starting material) or 4-aminophenol (from the product or intermediates).

  • Starting material: Unreacted this compound may remain if the reaction does not go to completion.

Q3: How can I minimize the formation of these side-products?

Optimizing reaction conditions is key to minimizing side-product formation. This includes:

  • Catalyst selection and loading: Using an appropriate catalyst (e.g., Pd/C, Pt/C, or Raney Nickel) at the correct concentration is crucial for selective reduction.

  • Hydrogen pressure and temperature: Careful control of these parameters can prevent over-reduction or side reactions like decarboxylation. High temperatures, in particular, may promote decarboxylation.

  • Reaction time: Insufficient reaction time can lead to incomplete reduction, while excessively long times might increase the chance of side-product formation.

  • Solvent purity: Using high-purity solvents is important to avoid introducing contaminants that could interfere with the reaction.

Q4: What analytical techniques are best for identifying these side-products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for separating and quantifying mesalazine and its impurities. For definitive identification of unknown peaks, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of mesalazine 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction conditions (temperature, pressure). 4. Formation of significant amounts of side-products.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Use fresh, high-quality catalyst. 3. Optimize temperature and hydrogen pressure. 4. Analyze the crude product by HPLC-MS to identify major side-products and adjust reaction conditions to minimize their formation.
Presence of a peak corresponding to the starting material Incomplete reduction.1. Increase reaction time. 2. Increase hydrogen pressure. 3. Increase catalyst loading.
Observation of colored impurities (e.g., yellow, orange) Formation of azo or azoxy compounds from the condensation of nitroso and hydroxylamine intermediates.1. Ensure efficient and rapid reduction by optimizing catalyst activity and hydrogen pressure. 2. Maintain an inert atmosphere to prevent oxidative side reactions.
Detection of 4-aminophenol or 4-nitrophenol Decarboxylation of mesalazine or the starting material, respectively. This is often promoted by high temperatures.1. Lower the reaction temperature. 2. Reduce the reaction time if the main reaction is complete.
Multiple unknown peaks in the HPLC chromatogram A combination of the above issues, or degradation of the product.1. Systematically investigate the effect of each reaction parameter (temperature, pressure, catalyst, time) on the impurity profile. 2. Use HPLC-MS to identify the unknown impurities and deduce their formation pathways.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a general methodology for the synthesis of mesalazine. Researchers should optimize the specific parameters for their experimental setup.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol (reagent grade)

  • Hydrogen gas

  • Nitrogen gas

  • Reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: In the reaction vessel, dissolve this compound in a suitable solvent (e.g., methanol or ethanol). Add the catalyst (e.g., 10% Pd/C, typically 1-5 mol% relative to the substrate).

  • Hydrogenation: Seal the reaction vessel. Purge the vessel with hydrogen gas several times to remove all nitrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the solvent.

  • Isolation of Product: The mesalazine can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side-Product Formation 5-Hydroxy-2-nitrobenzoic_acid This compound Mesalazine Mesalazine (5-Aminosalicylic acid) 5-Hydroxy-2-nitrobenzoic_acid->Mesalazine Reduction (e.g., H2, Pd/C) Incomplete_Reduction Incomplete Reduction Products (Nitroso, Hydroxylamine intermediates) 5-Hydroxy-2-nitrobenzoic_acid->Incomplete_Reduction Partial Reduction Decarboxylation_Products Decarboxylation Products (e.g., 4-Aminophenol) Mesalazine->Decarboxylation_Products High Temperature Condensation_Products Condensation Products (Azo/Azoxy compounds) Incomplete_Reduction->Condensation_Products Condensation

Caption: Reaction pathway for mesalazine synthesis and potential side-product formation.

Troubleshooting_Workflow start Experiment Start: Synthesis of Mesalazine analyze Analyze Crude Product (HPLC, HPLC-MS) start->analyze check_purity Is Purity > 99%? analyze->check_purity success Successful Synthesis check_purity->success Yes troubleshoot Identify Side-Products check_purity->troubleshoot No incomplete Incomplete Reaction? troubleshoot->incomplete condensation Condensation Products? troubleshoot->condensation decarboxylation Decarboxylation? troubleshoot->decarboxylation adjust_time Adjust Reaction Time/ Catalyst Load incomplete->adjust_time Yes optimize_conditions Optimize Catalyst/ Inert Atmosphere condensation->optimize_conditions Yes lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes adjust_time->analyze optimize_conditions->analyze lower_temp->analyze

Caption: A troubleshooting workflow for identifying and addressing side-products.

Logical_Relationships cluster_conditions Reaction Conditions cluster_products Products Temp Temperature Mesalazine Mesalazine Yield Temp->Mesalazine Affects Rate Decarboxylation Decarboxylation Temp->Decarboxylation Increases Pressure H2 Pressure Pressure->Mesalazine Increases Rate Incomplete Incomplete Reduction Pressure->Incomplete Decreases Time Reaction Time Time->Incomplete Decreases Time->Decarboxylation May Increase Catalyst Catalyst Activity Catalyst->Mesalazine Increases Rate Catalyst->Incomplete Decreases Condensation Azo/Azoxy Formation Catalyst->Condensation Decreases

Caption: Logical relationships between reaction conditions and product/side-product formation.

Technical Support Center: Purification of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Hydroxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

Q1: What are the typical impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as 5-chloro-2-nitrobenzoic acid or 3-hydroxybenzoic acid.

  • Regioisomers: Nitration of 3-hydroxybenzoic acid can lead to the formation of isomeric byproducts like 2-nitro-3-hydroxybenzoic acid, 4-nitro-3-hydroxybenzoic acid, and 6-nitro-3-hydroxybenzoic acid.

  • Side-Reaction Products: Other unforeseen products from side reactions during synthesis.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures may be present in the crude product.

Q2: My purified product is discolored (e.g., yellow or brown). How can I remove the color?

A2: Discoloration is often due to colored impurities or potential oxidation. Here are some remedies:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Inert Atmosphere: If oxidation is suspected as the cause of discoloration, it is advisable to perform the purification steps under an inert atmosphere, such as nitrogen or argon.

Q3: I am experiencing low recovery of my product after recrystallization. What are the likely reasons and how can I improve the yield?

A3: Low yield is a frequent issue in recrystallization. Here are the primary causes and how to address them:

  • Excessive Solvent: Using too much solvent is a common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor after cooling. To mitigate this, use the minimum amount of hot solvent necessary to just dissolve the crude material.

  • Premature Crystallization: If the product crystallizes during hot filtration, it can lead to product loss. Ensure that your filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If the solubility is still considerable at low temperatures, you will lose the product to the filtrate. It may be necessary to screen for a more suitable solvent or use a mixed-solvent system.

  • Rapid Cooling: Cooling the solution too quickly can result in the formation of small, impure crystals and may not allow for complete crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The product is "oiling out" during recrystallization instead of forming solid crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of the product, causing it to separate as an oil.

  • Supersaturated Solution: The solution may be too concentrated.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

To resolve this, try the following:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Change the Solvent System: If the problem persists, the solvent may not be suitable. Try a different solvent or a mixed-solvent system. For polar compounds like this compound, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth. Adding a seed crystal of pure this compound can also initiate crystallization.

Data Presentation

Table 1: Illustrative Purity and Yield of this compound with Different Recrystallization Solvents

Recrystallization SolventPurity (%)Yield (%)Observations
Water>98%60-70%Slow cooling is crucial to avoid premature crystallization.
Ethanol/Water (e.g., 1:1)>99%75-85%Good for removing a wide range of impurities.
Acetic Acid/Water (e.g., 1:2)>99%70-80%Effective, but residual acetic acid may need to be removed.
Toluene<95%LowNot an ideal solvent due to lower solubility.

Note: The values in this table are illustrative and based on typical results for similar nitrobenzoic acids. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Redissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating acidic products from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The sodium salt of this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Reprotonation: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH ≈ 2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry pure Pure this compound dry->pure

Caption: A general experimental workflow for the purification of this compound by recrystallization.

Caption: A troubleshooting decision tree for common issues encountered during the crystallization of this compound.

preventing degradation of 5-Hydroxy-2-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 5-Hydroxy-2-nitrobenzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place, away from direct sunlight.[1][2][3] It is recommended to store it in a well-ventilated area.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature).[2]

Q2: What substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent decomposition.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: The ester and carboxylic acid functional groups can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation.

  • Photolysis: Compounds with nitroaromatic functionalities can be sensitive to light and may undergo photodegradation.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose.[4] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Q4: Is this compound sensitive to light?

Yes, compounds with nitroaromatic groups can be sensitive to light.[4] To prevent photodegradation, it is crucial to store and handle solutions of this compound protected from light.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is pH-dependent. It is likely to undergo hydrolysis under both acidic and basic conditions.[4] It is advisable to perform pH stability studies to determine the optimal pH range for your specific experimental conditions.

Troubleshooting Guide

Issue: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, LC-MS).

Possible Cause Recommended Solution
Sample Degradation The sample may have degraded due to exposure to light, inappropriate pH, or elevated temperature. Prepare fresh samples and ensure they are protected from light and stored at an appropriate temperature and pH.
Contamination The solvent, sample, or instrument may be contaminated. Use high-purity solvents and thoroughly clean all glassware and instrument components.
Impurity in Starting Material The initial this compound may contain impurities. Review the certificate of analysis and consider purification if necessary.
Interaction with Column The analyte may be interacting with the stationary phase of the chromatography column. Experiment with a different column chemistry or adjust the mobile phase composition and pH.

Issue: Poor recovery or rapid loss of this compound in solution.

Possible Cause Recommended Solution
Rapid Degradation The compound may be degrading under the experimental conditions (e.g., pH, temperature, light exposure). A forced degradation study can help identify the key factors causing degradation.[4]
Adsorption to Surfaces The compound may be adsorbing to the surfaces of containers or instrument components. Consider using silanized glassware or different container materials.
Precipitation The compound may be precipitating out of solution, especially if the solvent composition or temperature changes. Check the solubility of the compound in your specific solvent system.

Stability Data (for structurally related compounds)

While specific quantitative degradation data for this compound is limited in publicly available literature, the following table provides thermal decomposition data for nitrobenzoic acid isomers as a reference. This data can offer an indication of the thermal stability of related compounds.

Isomer Onset of Decomposition (°C) Peak Decomposition Temperature (°C)
o-Nitrobenzoic acid~120-200196
m-Nitrobenzoic acid~125-190187
p-Nitrobenzoic acid~150-210205
Data adapted from a study on nitrobenzoic acid isomers and may not be directly representative of this compound.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At predetermined time points, withdraw samples.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

  • Characterize any degradation products using techniques like LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

1. Initial Method Development:

  • Dissolve a sample of this compound in a suitable diluent (e.g., 50% acetonitrile in water).

  • Use a common reversed-phase column (e.g., C18).

  • Employ a broad gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Optimize the chromatographic conditions (e.g., gradient, flow rate, temperature, mobile phase pH) to achieve adequate separation of the parent compound and all degradation products.

3. Method Validation:

  • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (Light Exposure) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS/MS) hplc->characterization

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action hba Hydroxybenzoic Acids (e.g., this compound) ros Reactive Oxygen Species (ROS) hba->ros Donates H atom nrf2 Activate NRF2 Signaling Pathway hba->nrf2 Activates neutral_ros Neutralized ROS ros->neutral_ros Neutralization aoe Upregulate Antioxidant Enzymes (SOD, CAT) nrf2->aoe Leads to detox Detoxification of ROS aoe->detox

Caption: General antioxidant mechanisms of hydroxybenzoic acids.

References

Technical Support Center: Scale-Up Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Hydroxy-2-nitrobenzoic acid.

Troubleshooting Guide

Issue 1: Low Product Yield After Scale-Up

  • Question: We achieved a high yield in our bench-scale synthesis (1-5 g), but the yield dropped significantly when scaling up to a 100 g batch. What are the potential causes and how can we fix this?

  • Answer: A drop in yield during scale-up is a common challenge resulting from issues with mass and heat transfer, mixing, and reaction kinetics that are not apparent at a smaller scale.[1]

    • Inadequate Mixing: What works for a small flask, like a magnetic stir bar, is often insufficient for larger volumes. This can lead to "dead zones" with poor mass transfer, localized concentration spikes, and an increase in side reactions.[1]

      • Troubleshooting:

        • Switch to an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or turbine) to ensure homogenous mixing in the larger reactor.

        • Optimize the stirring speed. Insufficient speed leads to poor mixing, while excessive speed can introduce unwanted shear forces or gas incorporation.

    • Poor Temperature Control: Exothermic steps, such as nitration, can cause thermal runaway in large reactors if the heat generated is not removed efficiently.[1][2] This leads to decomposition and side-product formation.

      • Troubleshooting:

        • Ensure the reactor's cooling system is adequate for the larger volume. Double-jacketed glass reactors can provide more precise thermal control.[1]

        • Add reagents involved in exothermic steps slowly and in a controlled manner to manage the rate of heat generation.

        • Monitor the internal reaction temperature, not just the jacket temperature, for a more accurate assessment of the reaction conditions.

    • Choice of Reagents: The choice of base for hydrolysis reactions can significantly impact conversion rates.

      • Troubleshooting:

        • For syntheses starting from a substituted chloro-nitrobenzoic acid, potassium hydroxide (KOH) has been shown to facilitate higher conversion rates compared to sodium hydroxide (NaOH) or sodium carbonate.[3]

Issue 2: Formation of Unwanted Isomers or Impurities

  • Question: Our final product is contaminated with significant amounts of isomeric impurities and some dinitro compounds. How can we improve the regioselectivity and reduce side reactions?

  • Answer: The formation of isomers is a frequent challenge in the nitration of substituted aromatic rings. The existing hydroxyl and carboxylic acid groups have directing effects that influence the position of the incoming nitro group.[2]

    • Controlling Reaction Temperature: Nitration reactions are highly exothermic and temperature-sensitive.

      • Troubleshooting:

        • Maintain a low and consistent temperature (e.g., 0-5 °C) during the addition of the nitrating agent to improve selectivity and minimize over-nitration.[2] An ice-salt bath can be effective for this purpose.

    • Slow Reagent Addition: The rate of addition of the nitrating agent is critical.

      • Troubleshooting:

        • Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the substrate solution. This helps control the local concentration and reduces the formation of dinitro and other side products.[2]

    • Starting Material Purity: Impurities in the starting material can carry through or cause unexpected side reactions.

      • Troubleshooting:

        • Ensure the purity of the starting material (e.g., 3-Hydroxybenzoic acid) before beginning the synthesis.

Issue 3: Difficulties with Product Purification and Isolation at Scale

  • Question: We used column chromatography for purification at the lab scale, but this is not feasible for our larger batch. What are the recommended industrial methods for purifying this compound?

  • Answer: Large-scale purification requires methods that are more scalable and cost-effective than chromatography.

    • Extraction: Liquid-liquid extraction is a standard method for separating the product from the aqueous reaction mixture.

      • Troubleshooting:

        • After acidifying the reaction mixture to a pH of 1.0, perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[4]

        • Combine the organic layers and wash with brine to remove water-soluble impurities.

    • Recrystallization: This is a powerful technique for purifying crystalline solids.

      • Troubleshooting:

        • The purified product can often be obtained by recrystallization from a suitable solvent system, such as hot benzene.[5]

        • If the product precipitates out of the acidified aqueous solution, it can be collected by filtration and then further purified by recrystallization if necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up? A1: Two common routes are:

  • Nitration of 3-Hydroxybenzoic acid: This involves the direct nitration of 3-Hydroxybenzoic acid. A regioselective method uses copper(II) nitrate trihydrate in a solvent like THF.[4]

  • Hydrolysis of 5-chloro-2-nitrobenzoic acid: This route involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, typically by refluxing with an aqueous base like sodium hydroxide or potassium hydroxide.[3][4]

Q2: What are the critical safety precautions when handling the reagents for this synthesis? A2: The synthesis involves hazardous materials that require strict safety protocols. The final product itself is classified as a skin and eye irritant.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing.[9]

  • Engineering Controls: Conduct the reaction in a well-ventilated area, preferably within a fume hood, especially when handling volatile reagents or performing nitration.[9]

  • Reagent Handling: Add strong acids (nitric, sulfuric) slowly and with cooling to control the exothermic reaction.

  • Emergency Procedures: Have an emergency plan. In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with plenty of water for at least 15 minutes and seek immediate medical attention.[9]

Q3: How does the work-up procedure change when moving from a lab to a pilot scale? A3: The principles of the work-up (acidification, extraction, drying, and concentration) remain the same, but the equipment and handling change significantly.

  • Acidification: On a large scale, the addition of acid to neutralize the basic reaction mixture must be done carefully and with efficient stirring to control heat evolution and ensure a uniform pH.

  • Extraction: Large-scale extractions are performed in jacketed reactors or specialized extraction vessels rather than separatory funnels. The layers are separated via bottom outlet valves.

  • Drying and Concentration: Anhydrous sodium sulfate or magnesium sulfate is used to dry the organic extract.[4] The solvent is then removed using a large-scale rotary evaporator or a reactor with distillation capabilities under reduced pressure.[4]

Data Presentation

Table 1: Comparison of Synthetic Protocols

Starting MaterialReagents & ConditionsYieldReference
5-chloro-2-nitrobenzoic acid15% aqueous NaOH, reflux, 72 hours96.5%[4]
5-chloro-2-nitrobenzoic acidPowdered KOH, DMSO, anhydrous alcohol, 25-28°C~65% (calculated from 56g product / 100g SM)[6]
3-Hydroxybenzoic acidCopper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), THF, reflux, 3 hours70%[4]
2-methylphenol (example of phenol nitration)Cu(NO₃)₂·3H₂O, THF, 60°C or reflux67-90%[4]

Experimental Protocols

Protocol 1: Synthesis from 5-chloro-2-nitrobenzoic acid [4]

  • Reaction Setup: In a reactor equipped with an overhead stirrer, condenser, and temperature probe, dissolve 5-chloro-2-nitrobenzoic acid (e.g., 32.00 g, 0.159 mol) in a 15% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 72 hours.

  • Work-Up (Acidification): After cooling the reaction mixture to room temperature, adjust the pH to 1.0 by slowly adding dilute hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the acidified mixture to a suitable extraction vessel and extract multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization if necessary.

Protocol 2: Synthesis from 3-Hydroxybenzoic acid [4]

  • Reaction Setup: In a reactor equipped with an overhead stirrer, condenser, and temperature probe, create a suspension of 3-Hydroxybenzoic acid (1.0 eq) and copper(II) nitrate trihydrate (1.5 eq) in tetrahydrofuran (THF).

  • Reaction: Heat the suspension with magnetic stirring to 60°C or reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-Up (Solvent Removal): Cool the mixture and remove the THF under vacuum.

  • Extraction: Add ethyl acetate to the residue and extract. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude residue should be purified by column chromatography for lab scale or by developing a suitable recrystallization method for scale-up to afford the final product.

Visualizations

experimental_workflow start Start: Reagent Preparation setup Reaction Setup (Reactor Assembly) start->setup addition Controlled Reagent Addition (e.g., Nitrating Agent) setup->addition reaction Reaction Under Controlled Conditions (Temp, Time) addition->reaction workup Aqueous Work-Up (Quenching & Acidification) reaction->workup extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Filtration) extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for synthesis.

troubleshooting_yield issue Low Yield Observed mixing Evaluate Mixing Efficiency (Stirrer, Baffles) issue->mixing temp Analyze Temperature Control (Hot Spots, Cooling Rate) issue->temp reagents Verify Reagent Stoichiometry & Purity issue->reagents time Check Reaction Time & Completeness (IPC) issue->time solution Optimize Parameter mixing->solution temp->solution reagents->solution time->solution

Caption: Logical relationship for troubleshooting low yield.

safety_pathway cluster_proactive Proactive Measures cluster_reactive Reactive Measures ppe Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat handling Safe Reagent Handling - Slow Addition of Acids - Temperature Monitoring ppe->handling eng Engineering Controls - Fume Hood - Ventilated Area eng->handling spill Spill & Emergency Response - Neutralizing Agents - Eyewash/Shower Access handling->spill If Incident Occurs

Caption: Key safety protocols for synthesis.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 5-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Hydroxy-2-nitrobenzoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the quantitative analysis of this compound. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical quantitative performance of various analytical techniques for the analysis of this compound and structurally similar compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
**Linearity (R²) **>0.999[1]>0.99>0.99[2]>0.999>0.99
Limit of Detection (LOD) ~0.1 µg/mL[3]<80 ng/mL[4]<5 µg/L[5]~0.9 µg/mL[6]Analyte Dependent
Limit of Quantification (LOQ) ~0.5 µg/mL[3]<80 ng/mL[4]1-50 ng/L[2]~3.5 µg/mL[6]Analyte Dependent
Accuracy (% Recovery) 93-106%[1]Typically 90-110%95-108%[2]Typically 98-102%[6]Typically 90-110%
Precision (%RSD) <2%[1]<15%<15%<2%[6]<5%
Specificity HighVery HighVery HighLowHigh
Throughput HighLow to MediumHighVery HighMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a robust and widely used method for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.5% o-phosphoric acid in water (e.g., 15:85 v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection Wavelength: Determined by UV scan, typically around 230 nm for hydroxybenzoic acids[3].

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity but requires derivatization to increase the volatility of the analyte.

  • Derivatization: The carboxylic acid and hydroxyl groups of this compound must be derivatized prior to analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is evaporated to dryness, the silylating agent is added, and the mixture is heated to ensure complete reaction.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization: Electron Ionization (EI) is typically used.

  • Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with smaller particle size columns and faster flow rates. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.

UV-Vis Spectrophotometry

This is a simple and rapid method, but it lacks specificity and is best suited for the analysis of pure samples or simple mixtures.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or a buffer).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample and determine its concentration from the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a pH that ensures the analyte is in its charged form for electrophoretic mobility.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: On-capillary UV detection at a suitable wavelength.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Std Dilute_Std Serial Dilution (Calibration Standards) Dissolve_Std->Dilute_Std Equilibrate Equilibrate HPLC System Dilute_Std->Equilibrate Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter Filter through 0.45 µm filter Dissolve_Sample->Filter Filter->Equilibrate Inject_Std Inject Calibration Standards Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Inject_Sample->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify Result Report Result Quantify->Result

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Decision_Tree cluster_criteria Key Decision Criteria cluster_methods Recommended Method Start Start: Select Analytical Method Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex UVVis UV-Vis Spectrophotometry Matrix->UVVis Simple/Pure Specificity_Need High Specificity Required? Sensitivity->Specificity_Need Trace Level (ng/L - µg/L) HPLC HPLC-UV Sensitivity->HPLC Moderate (µg/mL) GCMS GC-MS Specificity_Need->GCMS Yes (Volatile Impurities) LCMSMS LC-MS/MS Specificity_Need->LCMSMS Yes (e.g., Impurity Profiling)

References

A Comparative Guide to Purity Validation of 5-Hydroxy-2-nitrobenzoic Acid: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates like 5-Hydroxy-2-nitrobenzoic acid is critical in research and pharmaceutical development to ensure the reliability and reproducibility of experimental results and the safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity validation of this compound, supported by detailed experimental protocols.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination is a crucial decision that impacts the accuracy and reliability of results. Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification against a certified internal standard without the need for a specific reference standard of the analyte itself.[1][2] Other prevalent methods include High-Performance Liquid Chromatography (HPLC), which provides high sensitivity and resolution for detecting impurities,[1][3] and traditional methods like titration for assessing the content of acidic functional groups.

The following table summarizes the key performance characteristics of these techniques for the purity assessment of this compound.

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Signal intensity is directly proportional to the number of nuclei.[1][2]Separation based on differential partitioning between a stationary and mobile phase.[1][3]Neutralization of the acidic carboxylic group with a standardized base.
Specificity High (structure-specific signals)Moderate to High (retention time)Low (measures total acidity)
Sensitivity ModerateHigh (can detect trace impurities)[1]Low
Accuracy High (primary ratio method)High (with reference standard)Moderate to High
Precision HighHighHigh
Reference Standard Requires a certified internal standard.[1]Requires a specific reference standard of the analyte for accurate quantification.[1]Requires a standardized titrant.
Structural Information Provides structural confirmation of the analyte and impurities.[1]No direct structural information.No structural information.
Sample Throughput ModerateHighHigh

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using qNMR with an internal standard.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the certified internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Use a standard 90° pulse sequence.

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) to ensure full relaxation of all relevant protons. A typical starting point is 30-60 seconds.[1]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio (S/N > 250:1 for 1% precision).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique proton signal for this compound and a signal for the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acidifier (e.g., phosphoric acid or formic acid)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% acidifier. The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation:

    • Prepare a sample solution by accurately weighing and dissolving the this compound sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection: UV detector at a suitable wavelength (e.g., determined by UV scan of the analyte).

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • The percentage purity is typically calculated using the area percent method (purity = [area of main peak / total area of all peaks] x 100). For more accurate quantification, the external standard method can be used by comparing the peak area of the analyte in the sample to that of the reference standard.

Acid-Base Titration

This protocol provides a method for determining the purity of this compound based on its acidic carboxylic group.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or indicator (e.g., phenolphthalein)

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., a mixture of ethanol and water)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in a suitable volume of the solvent in a beaker or flask.

  • Titration:

    • Add a few drops of a suitable indicator or place a calibrated pH electrode in the solution.

    • Titrate the sample solution with the standardized NaOH solution while stirring until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

  • Purity Calculation:

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * M_analyte) / (m_sample) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used for titration (in L)

    • M_NaOH = Molarity of the NaOH solution

    • M_analyte = Molar mass of this compound

    • m_sample = Mass of the sample (in mg)

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationships between the analytical methods, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample weigh_is Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (d1, ns, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for purity validation by qNMR.

Method_Comparison main Purity Validation of This compound qNMR qNMR main->qNMR HPLC HPLC main->HPLC Titration Titration main->Titration qNMR_attr Primary Method High Specificity Structural Info qNMR->qNMR_attr HPLC_attr High Sensitivity Impurity Profiling Requires Reference Standard HPLC->HPLC_attr Titration_attr Total Acidity Low Specificity Simple & Fast Titration->Titration_attr

Caption: Comparison of analytical methods for purity validation.

References

Acidity of Hydroxy-Nitrobenzoic Acid Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the acidity of hydroxy-nitrobenzoic acid isomers is crucial for researchers and professionals in drug development and chemical synthesis. The interplay of substituent positions on the benzoic acid backbone significantly influences the compound's physicochemical properties, including its acidity, which is quantified by the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. This guide provides a comprehensive comparison of various hydroxy-nitrobenzoic acid isomers, supported by experimental data and detailed methodologies for pKa determination.

Comparative Analysis of pKa Values

The acidity of hydroxy-nitrobenzoic acid isomers is determined by the electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups, namely the inductive and resonance effects, as well as steric interactions. The nitro group is a strong electron-withdrawing group, which stabilizes the resulting carboxylate anion and increases acidity. Conversely, the hydroxyl group is generally considered an electron-donating group through resonance, which can decrease acidity, although its inductive effect is electron-withdrawing. The positioning of these substituents relative to the carboxylic acid group dictates the net effect on the pKa value.

Below is a summary of the pKa values for several hydroxy-nitrobenzoic acid isomers. It is important to note that while some values are experimentally determined, others are predicted and should be considered with that in mind.

IsomerStructurepKa (Carboxylic Acid)Data Type
2-Hydroxy-3-nitrobenzoic acidA benzoic acid with a hydroxyl group at position 2 and a nitro group at position 3.Not Experimentally Found-
2-Hydroxy-5-nitrobenzoic acidA benzoic acid with a hydroxyl group at position 2 and a nitro group at position 5.2.28[1]Experimental
3-Hydroxy-2-nitrobenzoic acidA benzoic acid with a hydroxyl group at position 3 and a nitro group at position 2.~2.07Predicted
3-Hydroxy-4-nitrobenzoic acidA benzoic acid with a hydroxyl group at position 3 and a nitro group at position 4.~3.30[2]Predicted
4-Hydroxy-3-nitrobenzoic acidA benzoic acid with a hydroxyl group at position 4 and a nitro group at position 3.~3.94[3]Predicted
5-Hydroxy-2-nitrobenzoic acidA benzoic acid with a hydroxyl group at position 5 and a nitro group at position 2.~2.06[4][5]Predicted

Factors Influencing Acidity

The observed and predicted pKa values can be rationalized by considering the interplay of several factors:

  • Ortho Effect: The presence of a substituent in the ortho position (position 2) to the carboxylic acid group generally leads to a significant increase in acidity, regardless of whether the substituent is electron-donating or electron-withdrawing. This is attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity enhances the acidity by destabilizing the protonated form. Isomers with a nitro group in the ortho position, such as 3-hydroxy-2-nitrobenzoic acid and this compound, are predicted to be the most acidic.

  • Inductive Effect (-I): The highly electronegative nitro group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the carboxylate group and stabilizing the negative charge of the conjugate base. This effect is distance-dependent, being strongest when the nitro group is closer to the carboxylic acid.

  • Resonance Effect (-R): A nitro group at the ortho or para position can delocalize the negative charge of the carboxylate anion through resonance, further stabilizing the conjugate base and increasing acidity. This effect is not operative from the meta position.

  • Hydroxyl Group Effects: The hydroxyl group has a dual role. It has an electron-withdrawing inductive effect (-I) but a stronger electron-donating resonance effect (+R). When the hydroxyl group is in the para position, its +R effect can destabilize the carboxylate anion, leading to lower acidity.

The following diagram illustrates the logical relationship between the substituent positions and their influence on the acidity of the benzoic acid derivative.

G Factors Influencing Acidity of Substituted Benzoic Acids substituent Substituent Properties ewg Electron Withdrawing Group (-NO2) substituent->ewg edg Electron Donating Group (-OH, resonance) substituent->edg position Substituent Position ortho_pos Ortho position->ortho_pos meta_pos Meta position->meta_pos para_pos Para position->para_pos effect Electronic/Steric Effects acidity Resulting Acidity (pKa) inductive Inductive Effect (-I) ewg->inductive Strong resonance Resonance Effect (-R) ewg->resonance Strong (ortho, para) edg->inductive Weak edg->resonance Strong (ortho, para) steric Steric Hindrance (Ortho Effect) ortho_pos->steric meta_pos->inductive para_pos->inductive para_pos->resonance increase_acidity Increased Acidity (Lower pKa) inductive->increase_acidity resonance->increase_acidity if EWG decrease_acidity Decreased Acidity (Higher pKa) resonance->decrease_acidity if EDG steric->increase_acidity increase_acidity->acidity decrease_acidity->acidity

Substituent effects on benzoic acid acidity.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical analysis. Two common and reliable methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the weak acid (hydroxy-nitrobenzoic acid isomer) with a standardized solution of a strong base (e.g., sodium hydroxide) while monitoring the pH of the solution with a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration.

Experimental Workflow:

G A Prepare standardized NaOH solution C Titrate with NaOH while monitoring pH A->C B Dissolve weighted sample of isomer in solvent B->C D Plot pH vs. volume of NaOH added C->D E Determine equivalence point D->E F Find pH at half- equivalence point E->F G pH = pKa F->G G A Prepare a series of buffer solutions of known pH C Measure absorbance of isomer in each buffer at a fixed wavelength A->C B Prepare stock solution of the isomer B->C D Plot absorbance vs. pH C->D E Fit data to the Henderson-Hasselbalch equation D->E F Determine pKa from the inflection point E->F

References

spectroscopic comparison between 5-Hydroxy-2-nitrobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of pharmaceutical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 5-Hydroxy-2-nitrobenzoic acid, a key chemical intermediate, with its common precursors, salicylic acid and 4-hydroxybenzoic acid. Through an objective analysis of experimental data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to elucidate the key spectral changes that occur during its synthesis, thereby aiding in characterization and quality control.

The synthesis of this compound often proceeds via the nitration of a hydroxybenzoic acid precursor. Salicylic acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid are common starting materials. The introduction of a nitro group (-NO2) and the relative positions of the hydroxyl (-OH) and carboxylic acid (-COOH) groups significantly influence the electronic and vibrational properties of the molecule, which are directly observable through spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of auxochromes and chromophores.

Compoundλmax (nm)Solvent
This compound ~345, ~230Methanol
Salicylic Acid 296, 231[1]Methanol[1]
4-Hydroxybenzoic Acid 256[2]Not Specified

The bathochromic (red) shift observed in this compound compared to its precursors is attributed to the presence of the electron-withdrawing nitro group, which extends the conjugation of the aromatic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The positions of characteristic absorption bands are indicative of specific bond types and their chemical environment.

Functional GroupThis compound (cm⁻¹)Salicylic Acid (cm⁻¹)4-Hydroxybenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3100-2500 (broad)3233 (broad)3449 (broad)[3]
O-H Stretch (Phenolic) ~3400Included in broad COOH peakIncluded in broad COOH peak
C=O Stretch (Carboxylic Acid) ~16801652-16701663[3]
N-O Stretch (Asymmetric) ~1530--
N-O Stretch (Symmetric) ~1350--
C=C Stretch (Aromatic) ~1600, ~14701558-1610, 1444-1503~1588[3]
C-O Stretch (Phenolic) ~1230~1250~1230

The FTIR spectrum of this compound is distinguished by the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

ProtonThis compound (DMSO-d₆)Salicylic Acid (DMSO-d₆)4-Hydroxybenzoic Acid (DMSO-d₆)
Ar-H ~8.1 (d), ~7.3 (dd), ~7.0 (d)7.82 (d), 7.52 (t), 6.96 (d), 6.92 (t)[4]7.79 (d), 6.82 (d)[5]
-OH (Phenolic) ~11.0 (s)~10.0 (br s)~10.2 (br s)
-COOH ~13.5 (br s)~13.0 (br s)~12.5 (br s)

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CarbonThis compound (DMSO-d₆)Salicylic Acid (DMSO-d₆)4-Hydroxybenzoic Acid (DMSO-d₆)
C=O ~165~172167.61[5]
Ar-C (Substituted) ~160 (C-OH), ~140 (C-NO₂), ~120 (C-COOH)~161 (C-OH), ~117 (C-COOH)162.04 (C-OH), 121.78 (C-COOH)[5]
Ar-CH ~125, ~118, ~115~135, ~130, ~119, ~117131.97, 115.56[5]

The downfield shift of the aromatic protons in this compound, particularly the proton ortho to the nitro group, is a direct consequence of the strong electron-withdrawing nature of the nitro group. Similarly, the chemical shifts of the aromatic carbons are significantly affected by the substituents.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound (approximately 10⁻⁴ to 10⁻⁵ M) is prepared using a suitable UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[7] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration values (for ¹H NMR) are then analyzed to elucidate the molecular structure.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Precursors cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison & Analysis precursor1 Salicylic Acid uvvis UV-Vis Spectroscopy precursor1->uvvis ftir FTIR Spectroscopy precursor1->ftir nmr NMR Spectroscopy precursor1->nmr precursor2 4-Hydroxybenzoic Acid precursor2->uvvis precursor2->ftir precursor2->nmr product This compound product->uvvis product->ftir product->nmr uvvis_data λmax Comparison uvvis->uvvis_data ftir_data Functional Group Analysis ftir->ftir_data nmr_data Chemical Shift & Structural Analysis nmr->nmr_data conclusion Structural Elucidation & Quality Control uvvis_data->conclusion ftir_data->conclusion nmr_data->conclusion

Caption: Workflow for the spectroscopic comparison of a target compound and its precursors.

References

A Comparative Guide to Alternative Reagents for 5-Hydroxy-2-nitrobenzoic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes is a cornerstone of various scientific disciplines, from materials science to drug development. 5-Hydroxy-2-nitrobenzoic acid (5H2NBA) has been a common reagent in this field; however, a range of alternative salicylic acid derivatives offer unique properties and potential advantages. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.

Performance Comparison of Salicylic Acid Derivatives in Azo Dye Synthesis

The selection of a coupling component in azo dye synthesis significantly influences the yield, purity, and spectral properties of the resulting dye. While this compound is a valid choice, other substituted salicylic acids present compelling alternatives. The following tables summarize key performance indicators for azo dyes synthesized from various salicylic acid derivatives, as reported in the scientific literature.

Table 1: Yield and Physical Properties of Azo Dyes Derived from Salicylic Acid and Nitroaniline Isomers

Coupling ComponentDiazo ComponentYield (%)Melting Point (°C)Color of SolidReference
Salicylic Acido-nitroaniline65206.7–211.4Yellow[1]
Salicylic Acidm-nitroaniline81.5233.1–235.4Orange[1]
Salicylic Acidp-nitroaniline82.3230.1–232.0Red[1]

Table 2: Spectroscopic Properties of Azo Dyes Derived from Salicylic Acid and Nitroaniline Isomers

Coupling ComponentDiazo Componentλmax (nm)SolventReference
Salicylic Acido-nitroaniline452.2DMSO[1]
Salicylic Acidm-nitroaniline473.3DMSO[1]
Salicylic Acidp-nitroaniline518.6DMSO[1]

Table 3: Performance of Other Salicylic Acid Derivatives in Azo Dye Synthesis

Coupling Component/Starting MaterialDiazo Component/Reaction PartnerYield (%)Key FindingsReference
3-Aminosalicylic acidSubstituted phenols and amines52-68Resulting dyes showed potential as redox indicators and for dyeing cotton fabrics.[2]
N-substituted amides of salicylic acidp-nitroaniline-Synthesized dyes were characterized as pigments with yellow-orange to brown-red shades.[3]
Salicylic acid derivatives4-sulfonyl azide benzenediazonium salt58-85"Green" synthesis approach using baker's yeast and other catalysts.[4]
5-Aminosalicylic AcidDiazonium salt of 5-ASA coupled with salicylic acid-The rate of coupling was noted to be less than with salicylaldehyde under the same conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis of azo dyes using alternatives to this compound.

Protocol 1: Synthesis of (E)-2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzoic Acid

This protocol details the synthesis of an azo dye using salicylic acid as the coupling component and p-nitroaniline as the diazo component.[1]

Materials:

  • p-nitroaniline

  • Sodium nitrite

  • Salicylic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Distilled water

  • Ice

Procedure:

  • Diazotization of p-nitroaniline:

    • In a beaker, dissolve p-nitroaniline (5.1 mmol) in a minimal amount of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 mmol) dropwise to the p-nitroaniline solution while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve salicylic acid (5.5 mmol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

    • A colored precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol or diethyl ether) to obtain the purified azo dye.

    • Dry the purified product in a desiccator.

Protocol 2: Synthesis of Azo Dyes from 3-Aminosalicylic Acid

This protocol outlines the general procedure for synthesizing azo dyes starting from 3-aminosalicylic acid.[2]

Materials:

  • 3-Nitro-salicylic acid

  • Zinc powder

  • Hydrochloric acid (concentrated and dilute)

  • Sodium nitrite

  • Substituted phenol or amine (coupling component)

  • Dimethyl sulfoxide (DMSO)

  • Ice

Procedure:

  • Reduction of 3-Nitro-salicylic acid:

    • A mixture of 3-nitro-salicylic acid (0.01 mole) and zinc powder (0.03 mole) is placed in an Erlenmeyer flask.

    • Concentrated hydrochloric acid (18 ml) is added dropwise through a reflux condenser while cooling the flask in an ice-water bath.

    • The mixture is then refluxed for 4 hours.

    • After cooling, the reaction mixture is filtered. The filtrate, containing 3-aminosalicylic acid, is used in the next step.

  • Diazotization of 3-Aminosalicylic Acid:

    • The filtrate from the previous step is diluted with dilute hydrochloric acid and water and cooled to 0 °C.

    • A cold aqueous solution of sodium nitrite (0.01 mole) is added slowly with constant shaking to produce the diazonium chloride solution.

  • Coupling Reaction:

    • A cold solution of the chosen substituted phenol or amine (0.01 mole) in dilute hydrochloric acid is added to the diazonium salt solution in small portions with constant shaking.

    • The reaction progress can be monitored by TLC.

  • Isolation and Purification:

    • Upon completion of the reaction, the mixture is poured into crushed ice with stirring.

    • The solid product is filtered and recrystallized from dimethyl sulfoxide to yield the purified azo dye.

Reaction Pathways and Experimental Workflows

To visualize the fundamental processes in azo dye synthesis, the following diagrams have been generated using the DOT language.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt 0-5 °C NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: General reaction pathway for azo dye synthesis.

Experimental_Workflow reagents Starting Materials (Amine and Coupling Component) diazotization Diazotization of Amine (NaNO2, HCl, 0-5 °C) reagents->diazotization coupling Azo Coupling Reaction diazotization->coupling isolation Isolation of Crude Product (Filtration) coupling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (Spectroscopy, M.P., etc.) purification->characterization final_product Purified Azo Dye characterization->final_product

Caption: A typical experimental workflow for azo dye synthesis.

References

A Comparative Analysis of Photolabile Linkers Based on Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of active molecules is a cornerstone of advanced therapeutic and research applications. Photolabile linkers, which are cleaved upon exposure to light, offer an unparalleled degree of control, making them indispensable tools in fields ranging from drug delivery and proteomics to high-throughput screening. Among the various classes of photolabile linkers, those based on the nitrobenzyl scaffold have been extensively studied and utilized. This guide provides an objective comparison of the performance of photolabile linkers derived from nitrobenzoic acid isomers, supported by experimental data, to facilitate the selection of the most appropriate linker for specific research needs.

The Predominance of the ortho-Nitrobenzyl Linker: A Mechanistic Insight

The utility of a nitrobenzoic acid derivative as a photolabile linker is fundamentally dictated by its photochemical reaction mechanism. The ortho-nitrobenzyl group is the most widely used photolabile linker due to its efficient cleavage mechanism upon UV irradiation (typically around 365 nm). This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct. This intramolecular mechanism is highly efficient and has been the basis for the design of a wide array of photolabile linkers.

In contrast, the meta- and para-nitrobenzyl derivatives are generally not employed as photolabile linkers for the release of carboxylic acids or other molecules in the same manner. The spatial arrangement of the nitro group relative to the benzylic carbon in these isomers does not permit the crucial intramolecular hydrogen abstraction step that initiates the cleavage in the ortho isomer. While some para-nitrobenzyl compounds have been shown to undergo photodissociation through different mechanisms, such as intramolecular electron transfer, this is not a general and efficient strategy for creating a versatile photolabile linker. Consequently, the remainder of this guide will focus on a comparative study of various linkers based on the effective ortho-nitrobenzyl scaffold.

Comparative Performance of ortho-Nitrobenzyl-Based Photolabile Linkers

The performance of o-nitrobenzyl linkers can be modulated by introducing substituents on the aromatic ring or at the benzylic position. These modifications can significantly impact the linker's photosensitivity, cleavage kinetics, and stability. The following table summarizes key performance indicators for various commonly used o-nitrobenzyl-based photolabile linkers.

Linker TypeSpecific DerivativeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Relative Cleavage RateKey Characteristics & Applications
Standard o-Nitrobenzyl (oNB) Based on 2-Nitrobenzoic Acid~340-3650.49–0.63[1]1x (Reference)The foundational oNB linker; widely used in solid-phase synthesis and for caging various functional groups.[2]
Veratryl-based (di-alkoxy oNB) 4,5-Dimethoxy-2-nitrobenzyl365-Dramatically IncreasedThe two alkoxy groups enhance light absorption at longer wavelengths and significantly increase the rate of cleavage.[2][3]
α-Methyl Substituted oNB α-Methyl-2-nitrobenzyl365-~5-fold increase over veratryl-basedThe addition of a methyl group at the benzylic position further accelerates the cleavage kinetics.[2][3]
Ester-linked oNB o-Nitrobenzyl ester365Varies with esterVariesExhibits significant rates of both photolysis and hydrolysis, which can be a limitation in aqueous environments.[4][5]
Amide-linked oNB o-Nitrobenzyl amide365-3 to 7 times faster than ester linkageOffers faster cleavage kinetics compared to the corresponding ester-linked version.[3]
Carbamate-linked oNB o-Nitrobenzyl carbamate365--Demonstrates superior light responsiveness and, importantly, greater resistance to hydrolysis compared to ester-linked oNBs.[4][5][6]

Experimental Protocols

General Protocol for Photolytic Cleavage of an o-Nitrobenzyl Linker

A standardized protocol for the photolytic cleavage is crucial for comparing the efficiency of different linkers. The following provides a general methodology.

Materials and Equipment:

  • Solution of the photolabile linker-conjugate in a suitable solvent (e.g., methanol, p-dioxane, or aqueous buffer).[3]

  • UV lamp with a specific wavelength output (e.g., 365 nm).

  • Quartz cuvette or reaction vessel.

  • High-Performance Liquid Chromatography (HPLC) system for kinetic analysis.

  • Mass spectrometer for product identification.

Procedure:

  • Prepare a solution of the photolabile linker-conjugate of a known concentration in the chosen solvent.

  • Transfer the solution to a quartz cuvette or a suitable reaction vessel.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) and a controlled intensity.

  • At specific time intervals, withdraw aliquots of the solution.

  • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the cleaved product.

  • Determine the cleavage kinetics by plotting the concentration of the starting material versus time and fitting the data to a first-order decay model.

  • Confirm the identity of the cleavage products using mass spectrometry.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the photocleavage mechanism and a typical experimental workflow.

Photocleavage_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Intermediate Formation cluster_products Cleavage Products oNB o-Nitrobenzyl Linker-Molecule Conjugate Excited_oNB Excited o-Nitrobenzyl Group oNB->Excited_oNB UV Light (365 nm) Aci_Nitro Aci-Nitro Intermediate Excited_oNB->Aci_Nitro Intramolecular H-Abstraction Released_Molecule Released Molecule Aci_Nitro->Released_Molecule Rearrangement & Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct Rearrangement

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

Experimental_Workflow cluster_prep Sample Preparation cluster_irradiation Photolysis cluster_analysis Analysis cluster_results Results Prep Prepare solution of linker-conjugate Irradiation Irradiate with UV light (e.g., 365 nm) Prep->Irradiation Sampling Collect aliquots at time intervals Irradiation->Sampling HPLC HPLC analysis for kinetics Sampling->HPLC MS Mass Spectrometry for product confirmation Sampling->MS Kinetics Determine cleavage rate constant HPLC->Kinetics Yield Calculate cleavage yield MS->Yield

Caption: Experimental workflow for photolabile linker cleavage analysis.

References

Assessing the Purity of Commercial 5-Hydroxy-2-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 5-Hydroxy-2-nitrobenzoic acid, a key building block in various synthetic pathways. This document outlines detailed experimental protocols, presents a comparative analysis of common analytical techniques, and discusses the likely impurity profile based on known synthetic routes.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical technique for determining the purity of this compound depends on several factors, including the required accuracy, sensitivity, the nature of potential impurities, and the available instrumentation. The most common and effective methods for the analysis of non-volatile aromatic acids are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography (GC) is typically employed for the analysis of residual solvents.

Analytical MethodPrincipleAnalytes DetectedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.This compound, isomeric impurities, starting materials, and other non-volatile by-products.High sensitivity and resolution, excellent for detecting trace impurities, robust and widely available.Requires a reference standard of the main component and ideally of the impurities for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of atomic nuclei.This compound and any proton-containing impurities.A primary ratio method, does not require a reference standard of the analyte. Highly accurate and precise.[1]Lower sensitivity compared to HPLC, may not detect trace impurities. Requires a certified internal standard.[2]
Gas Chromatography-Headspace (GC-HS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Residual solvents from the manufacturing process (e.g., toluene, ethyl acetate, DMSO).[3][4]High sensitivity for volatile compounds, excellent for identifying and quantifying residual solvents.[5]Not suitable for non-volatile impurities.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound.

Typical Purity of Commercial this compound

The purity of commercially available this compound can vary between suppliers. While most suppliers state a purity of ≥97% or higher, the actual purity and the impurity profile can differ. The table below provides an illustrative comparison based on typical supplier specifications.

SupplierStated PurityAnalytical Method for PurityPotential Impurities (based on synthesis)
Supplier A≥99%HPLCIsomeric impurities (e.g., 3-Hydroxy-2-nitrobenzoic acid, 3-Hydroxy-4-nitrobenzoic acid), residual starting materials.
Supplier B>98% (GC)Gas ChromatographyResidual starting materials (e.g., 5-chloro-2-nitrobenzoic acid), residual solvents.[6]
Supplier C≥97%Not specifiedIsomeric impurities, unreacted starting materials, and by-products from the nitration process.

Table 2: Illustrative Comparison of Commercial this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques for purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% acid). A good starting point is a gradient from 20% to 80% Acetonitrile in water with 0.1% Phosphoric Acid over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of a standard solution; a wavelength around 254 nm is often a suitable starting point for aromatic nitro compounds.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

  • Inject the sample solution and identify the peak for this compound based on its retention time.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent method) or by external standard quantification.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of the analyte against a certified internal standard.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Analytical balance (accurate to at least 0.01 mg).

Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for all protons).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is largely dependent on its synthetic route.

  • Isomeric Impurities: The nitration of 3-hydroxybenzoic acid, a common synthetic precursor, can lead to the formation of positional isomers such as 3-hydroxy-2-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid.[7] These isomers have very similar physicochemical properties, making their separation and quantification challenging.

  • Starting Materials: Incomplete reaction can result in the presence of residual starting materials. For instance, if synthesized from 5-chloro-2-nitrobenzoic acid, this compound could be a potential impurity.[7]

  • Residual Solvents: Various organic solvents may be used during the synthesis and purification processes. Common solvents include toluene, ethyl acetate, and dimethyl sulfoxide (DMSO). These are typically analyzed by GC-HS.[3][4]

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity assessments.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_std Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standards & Build Calibration Curve hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Purity Calculation weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_setup Setup NMR Spectrometer (Set Parameters: d1, ns) transfer->nmr_setup acquire_data Acquire Spectrum nmr_setup->acquire_data process_spectrum Process Spectrum (Phase, Baseline Correction) acquire_data->process_spectrum integrate Integrate Analyte & Standard Signals process_spectrum->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Conclusion

The purity assessment of commercial this compound requires a multi-faceted approach. While HPLC is a powerful tool for identifying and quantifying a wide range of impurities, qNMR offers a highly accurate method for determining the absolute purity of the main component. For a comprehensive quality evaluation, a combination of these techniques, supplemented by GC-HS for residual solvent analysis, is recommended. Researchers should be aware of the potential for isomeric impurities and residual starting materials based on the synthetic route and should consider these factors when selecting and validating their analytical methods. This guide provides the foundational knowledge and detailed protocols to enable a thorough and reliable assessment of this compound purity for critical research and development applications.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Hydroxy-2-nitrobenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving 5-Hydroxy-2-nitrobenzoic acid and its structural analogs. Due to a scarcity of direct kinetic data for this compound in the available literature, this document focuses on presenting kinetic data from closely related compounds to offer a valuable comparative framework for researchers. The guide covers key reaction types including reduction, esterification, and oxidation, presenting available quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and experimental workflows.

Comparative Kinetic Data

The following tables summarize kinetic data for reactions of compounds structurally similar to this compound. This information can serve as a baseline for predicting and understanding the reactivity of this compound in similar chemical transformations.

Table 1: Kinetic Data for the Reduction of Nitrophenols

The reduction of the nitro group is a key reaction for compounds like this compound. The following data for the catalytic reduction of 4-nitrophenol and 2-nitrophenol can provide insights into the expected kinetics. The reduction is often monitored by UV-Vis spectrophotometry and typically follows pseudo-first-order kinetics.[1][2]

CompoundCatalystReducing AgentApparent Rate Constant (k_app)Temperature (°C)Reference
4-NitrophenolGold NanoparticlesNaBH₄> 2-Nitrophenol's k_appRoom Temp[1]
2-NitrophenolGold NanoparticlesNaBH₄< 4-Nitrophenol's k_appRoom Temp[1]
4-NitrophenolPalladium NanoparticlesNaBH₄Varies with catalyst and reactant concentrationsNot Specified[3]

Note: The lower reaction rate for 2-nitrophenol is attributed to intramolecular hydrogen bonding.[1]

Table 2: Kinetic Data for the Esterification of Substituted Benzoic Acids

Fischer-Speier esterification is a common method for converting carboxylic acids to esters.[4] The rate of this reaction is influenced by the nature and position of substituents on the benzoic acid ring.

CompoundAlcoholCatalystVelocity Constant (k)Activation Energy (E) (cal)Reference
Benzoic AcidMethyl AlcoholHydrionsNot Specified15,500[5]
m-Iodobenzoic AcidMethyl AlcoholHydrionsNot Specified15,500[5]
p-Methoxybenzoic AcidMethyl AlcoholHydrionsNot Specified15,200[5]
m-Methoxybenzoic AcidMethyl AlcoholHydrionsNot Specified15,500[5]

Table 3: Kinetic Data for the Oxidation of Hydroxybenzoic Acids

The oxidation of the phenolic hydroxyl group is another important reaction pathway. The photocatalytic oxidation of p-hydroxybenzoic acid has been shown to follow pseudo-first-order kinetics.

CompoundOxidation SystemKinetic ModelRate Constant (k_obs)Key FindingReference
p-Hydroxybenzoic AcidUV RadiationPseudo-first-orderDecreases with increasing initial concentration-[6]
p-Hydroxybenzoic AcidTiO₂/UV RadiationPseudo-first-order220-435% greater than UV aloneLangmuir-Hinshelwood model applicable[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are protocols for key experiments relevant to the reactions of this compound and its analogs.

Protocol 1: Kinetic Analysis of Nitrophenol Reduction

This protocol describes the general procedure for studying the catalytic reduction of a nitrophenol using UV-Vis spectrophotometry.[1][2]

Objective: To determine the apparent rate constant (k_app) for the reduction of a nitrophenol.

Materials:

  • Nitrophenol (e.g., 4-nitrophenol or 2-nitrophenol) solution of known concentration.

  • Sodium borohydride (NaBH₄) solution, freshly prepared.

  • Nanoparticle catalyst suspension (e.g., gold or palladium nanoparticles).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • In a quartz cuvette, mix the nitrophenol solution with the nanoparticle catalyst suspension.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the λ_max of the nitrophenolate ion (around 400 nm).

  • To initiate the reaction, add a known volume of freshly prepared NaBH₄ solution to the cuvette and start the timer immediately.

  • Monitor the decrease in absorbance at 400 nm over time. A new peak corresponding to the aminophenol product may appear at a lower wavelength (around 300 nm).[1]

  • The reaction is considered complete when the absorbance at 400 nm becomes constant.

Data Analysis:

  • The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A₀) versus time, where A₀ is the initial absorbance and A_t is the absorbance at time t.[1]

Protocol 2: Fischer-Speier Esterification of a Substituted Benzoic Acid

This protocol outlines the steps for the acid-catalyzed esterification of a substituted benzoic acid.[4][5]

Objective: To synthesize the ester of a substituted benzoic acid and determine the reaction's velocity constant.

Materials:

  • Substituted benzoic acid (e.g., this compound).

  • Anhydrous alcohol (e.g., methanol).

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux apparatus.

  • Titration equipment or other analytical instruments (GC, HPLC) for monitoring the reaction progress.

Procedure:

  • Dissolve a known amount of the substituted benzoic acid in an excess of the anhydrous alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of the strong acid.

  • Heat the mixture to reflux for a specified period (e.g., 1-10 hours).[4]

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by cooling and dilution).

  • Determine the concentration of the remaining carboxylic acid in each aliquot, for example, by titration with a standard base.

Data Analysis:

  • The velocity constant (k) can be determined by plotting the appropriate function of concentration versus time, depending on the determined order of the reaction. For a pseudo-first-order reaction, a plot of ln([Acid]_t) versus time would be linear.

Visualizations

The following diagrams illustrate a key reaction mechanism and a general workflow for kinetic studies.

Fischer_Esterification cluster_step1 Protonation cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation A Carboxylic Acid (RCOOH) A_H Protonated Carboxylic Acid A->A_H + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate A_H->Tetrahedral_Intermediate + R'OH ROH Alcohol (R'OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester (RCOOR') Protonated_Ester->Ester - H+ H2O H₂O H_plus_regen H+

Caption: Fischer-Speier Esterification Mechanism.

Kinetic_Study_Workflow cluster_design Experimental Design cluster_execution Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion A Define Reaction and Variables (Concentration, Temperature) B Select Analytical Method (e.g., Spectrophotometry, Chromatography) A->B C Prepare Reagents and Standards B->C D Run Experiments and Collect Data (e.g., Absorbance vs. Time) C->D E Process Raw Data D->E F Determine Reaction Order (e.g., Method of Initial Rates) E->F G Calculate Rate Constants (k) F->G H Determine Activation Energy (Ea) (Arrhenius Plot) G->H I Propose Reaction Mechanism H->I

Caption: General Workflow for a Chemical Kinetics Study.

References

performance comparison of different synthesis routes for 5-Hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory drugs like mesalamine, and in the manufacturing of specialized dyes. The efficiency and cost-effectiveness of its production are of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of different synthesis routes for this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Routes

The selection of a synthesis route for this compound depends on various factors, including the availability of starting materials, desired yield and purity, reaction conditions, and overall cost. Below is a summary of the performance of different synthetic approaches based on available data.

Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurity
5-Chloro-2-nitrobenzoic acid15% aq. NaOHWater72 hoursReflux96.5%Not specified
5-Chloro-2-nitrobenzoic acidPowdered KOH, Anhydrous alcoholDimethylsulfoxide (DMSO)~10 hours (2h at 25°C, 8h at 28°C)0°C to 28°CNot specified (56g product from 100g starting material)Not specified
3-Hydroxybenzoic acidCopper(II) nitrate trihydrateTetrahydrofuran (THF)3 hoursReflux (60°C)67-90%Purified by column chromatography
2-Hydroxy-5-methylbenzoic acidConc. HNO₃ / Conc. H₂SO₄Concentrated Sulfuric Acid1-2 hours0-5°C60-80%Purified by recrystallization

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Hydrolysis of 5-Chloro-2-nitrobenzoic acid with Sodium Hydroxide

This method involves the nucleophilic substitution of the chlorine atom with a hydroxyl group.

  • Materials: 5-chloro-2-nitrobenzoic acid, 15% aqueous sodium hydroxide solution, dilute hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-chloro-2-nitrobenzoic acid (32.00 g, 0.159 mol) in a 15% aqueous sodium hydroxide solution.[1]

    • Heat the reaction mixture at reflux under a nitrogen atmosphere for 72 hours.[1]

    • After completion, cool the reaction solution and adjust the pH to 1.0 with dilute hydrochloric acid.[1]

    • Extract the product with ethyl acetate.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.[1]

    • Remove the solvent by distillation under reduced pressure to obtain 2-nitro-5-hydroxybenzoic acid.[1]

Route 2: Hydrolysis of 5-Chloro-2-nitrobenzoic acid with Potassium Hydroxide

This alternative hydrolysis method utilizes potassium hydroxide in a polar aprotic solvent.

  • Materials: 5-Chloro-2-nitrobenzoic acid, powdered potassium hydroxide (KOH), anhydrous alcohol, dimethylsulfoxide (DMSO), hydrochloric acid (HCl), sodium chloride (NaCl), ethyl acetate, potassium bicarbonate (KHCO₃).

  • Procedure:

    • To a solution of 5-Chloro-2-nitrobenzoic acid (100 g) in 800 ml of dimethylsulfoxide, add 112 g of powdered KOH with cooling.[2]

    • Add 170 ml of anhydrous alcohol and stir the mixture for 2 hours at 25°C, then leave it to stand overnight.[2]

    • Maintain the mixture at 28°C for about 8 hours, then cool to 0°C overnight.[2]

    • Warm the mixture to room temperature and add 3.5 liters of water.[2]

    • Acidify the mixture with HCl, add 1 kg of NaCl, and extract with ethyl acetate.[2]

    • Wash the extract with water, dry it, and add a solution of 50 g KHCO₃ in 500 ml of water.[2]

    • Dilute the mixture to 2 liters and remove the ethyl acetate with a stream of nitrogen.[2]

    • Acidify the resulting solution and filter to obtain the product.[2]

Route 3: Nitration of 3-Hydroxybenzoic acid

This route involves the regioselective nitration of 3-Hydroxybenzoic acid.

  • Materials: 3-Hydroxybenzoic acid, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), tetrahydrofuran (THF), ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Create a suspension of 3-Hydroxybenzoic acid (18.5 mmol, 1.0 eq) and Cu(NO₃)₂·3H₂O (27.7 mmol, 1.5 eq) in THF.[1]

    • Stir the mixture magnetically at 60°C or at reflux for several hours (e.g., 3 hours).[1]

    • After the reaction, remove the solvent under vacuum.[1]

    • Extract the mixture with EtOAc (3 x 30 mL).[1]

    • Combine the organic layers, wash with brine (5 mL), and dry over anhydrous MgSO₄.[1]

    • Concentrate the solution under vacuum.[1]

    • Purify the crude residue by column chromatography to afford the final product.[1]

Route 4: Nitration of 2-Hydroxy-5-methylbenzoic acid

This synthesis involves the nitration of a methylated precursor.

  • Materials: 2-hydroxy-5-methylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, distilled water, ethyl acetate, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzoic acid in concentrated sulfuric acid at 0°C in an ice bath.[3]

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[3]

    • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 5°C.[3][4]

    • After the addition is complete, stir the reaction at 0-5°C for 1-3 hours, monitoring its progress by TLC.[3][4]

    • Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.[3]

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.[3]

    • The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture or by column chromatography.[3][4]

    • Dry the purified product under vacuum.[3]

Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations for each synthesis route.

Synthesis_Route_1 5-Chloro-2-nitrobenzoic_acid 5-Chloro-2-nitrobenzoic acid reagents1 15% aq. NaOH Reflux, 72h 5-Chloro-2-nitrobenzoic_acid->reagents1 5-Hydroxy-2-nitrobenzoic_acid This compound reagents1->5-Hydroxy-2-nitrobenzoic_acid Synthesis_Route_2 5-Chloro-2-nitrobenzoic_acid 5-Chloro-2-nitrobenzoic acid reagents2 KOH, Anhydrous alcohol DMSO, 0-28°C 5-Chloro-2-nitrobenzoic_acid->reagents2 5-Hydroxy-2-nitrobenzoic_acid This compound reagents2->5-Hydroxy-2-nitrobenzoic_acid Synthesis_Route_3 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid reagents3 Cu(NO₃)₂·3H₂O THF, Reflux, 3h 3-Hydroxybenzoic_acid->reagents3 5-Hydroxy-2-nitrobenzoic_acid This compound reagents3->5-Hydroxy-2-nitrobenzoic_acid Synthesis_Route_4 2-Hydroxy-5-methylbenzoic_acid 2-Hydroxy-5-methylbenzoic acid reagents4 Conc. HNO₃ / Conc. H₂SO₄ 0-5°C, 1-2h 2-Hydroxy-5-methylbenzoic_acid->reagents4 5-Hydroxy-2-nitrobenzoic_acid This compound reagents4->5-Hydroxy-2-nitrobenzoic_acid

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-2-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like 5-Hydroxy-2-nitrobenzoic acid are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide offers a detailed, step-by-step procedure for the proper disposal of this compound, compiled from safety data sheets of chemically similar compounds and best practices in laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to use appropriate personal protective equipment (PPE). This includes, but is not limited to, a dust mask (N95 or equivalent), safety goggles, and chemical-resistant gloves. All handling and disposal procedures should be conducted within a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust particles.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
CAS Number 610-37-7
Molecular Formula C₇H₅NO₅[1][2]
Molecular Weight 183.12 g/mol [2][3]
Appearance Yellow crystalline solid[1]
Melting Point 170-171°C[2]
Solubility Soluble in polar solvents like water and alcohols[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be in strict accordance with local, regional, and national hazardous waste regulations. The following protocol, based on procedures for chemically similar nitrobenzoic acids, outlines the general steps for its safe disposal.

1. Waste Collection:

  • All unused or waste this compound should be collected in a suitable, closed, and clearly labeled container.[4]

  • Do not mix with other waste materials.[5]

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases.[4][6]

3. Small Spills and Residual Material Cleanup:

  • For small spills, gently sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[7]

  • The affected area should then be cleaned with a suitable solvent.

4. Final Disposal:

  • The properly labeled waste container must be disposed of through an approved and licensed hazardous waste disposal facility.[5][7]

  • Under no circumstances should the chemical be flushed down the drain or released into the environment.[4]

Note: As this compound is an acid, neutralization with a suitable base to a pH between 5.5 and 9.5 may be a viable disposal method for aqueous solutions, provided no other hazardous characteristics are present. However, this should only be performed by trained personnel in a controlled environment and in accordance with local regulations.

Disposal Workflow

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Mask) A->B C Collect in a Labeled, Closed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Away from Incompatible Substances D->E F Arrange for Pickup by Approved Waste Disposal Service D->F G End: Proper Disposal F->G H Small Spill Occurs I Gently Sweep Up Avoiding Dust H->I Response J Place in Waste Container I->J J->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxy-2-nitrobenzoic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number 610-37-7
Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
GHS Hazard Statements H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][4]
Signal Word Warning[1][2]
Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.

Protection TypeRecommended PPE
Eye/Face Chemical safety goggles or a face shield.[5]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown.[6] For extensive handling, chemical-resistant coveralls may be necessary.[7]
Respiratory A NIOSH-approved respirator (e.g., N95) is required when dust may be generated.[6] Work should be conducted in a well-ventilated area, preferably a fume hood.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure a safe laboratory environment.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Handling :

    • Don all required PPE before handling the chemical.

    • Handle this compound in a well-ventilated area to avoid inhalation of dust.

    • Avoid direct contact with skin and eyes.[2][3]

    • Wash hands thoroughly after handling.[2][3]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container for hazardous waste.

  • Disposal Route :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][3]

    • Do not pour down the drain or discard in general trash.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][8]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage prep_area 1. Prepare Work Area (Fume Hood) check_ppe 2. Inspect & Don PPE prep_area->check_ppe handle 4. Handle Chemical in Fume Hood spill_kit 3. Locate Spill Kit check_ppe->spill_kit avoid_contact 5. Avoid Skin/Eye Contact & Inhalation handle->avoid_contact collect_waste 7. Collect Waste in Labeled Container wash_hands 6. Wash Hands Thoroughly avoid_contact->wash_hands dispose 8. Dispose via Approved Waste Contractor collect_waste->dispose store 9. Store Securely in a Cool, Dry, Ventilated Area

Caption: Workflow for the safe handling and disposal of this compound.

References

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